6-Methylbicyclo[4.1.0]heptan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methylbicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8-4-2-3-7(9)6(8)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEILJFFGJJRFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338483 | |
| Record name | Bicyclo[4.1.0]heptan-2-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14845-41-1 | |
| Record name | 6-Methylbicyclo[4.1.0]heptan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14845-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[4.1.0]heptan-2-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive NMR Characterization of 6-Methylbicyclo[4.1.0]heptan-2-one: A Technical Guide for Structural Assignment
Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Application Guide
Executive Summary
The structural elucidation of fused bicyclic systems, particularly those containing highly strained cyclopropane rings, presents unique challenges and opportunities in Nuclear Magnetic Resonance (NMR) spectroscopy. 6-Methylbicyclo[4.1.0]heptan-2-one is a critical synthetic intermediate utilized in the preparation of complex carbocycles and pharmaceutical agents, including ITK kinase inhibitors [1]. This whitepaper provides an in-depth, self-validating methodology for the complete 1 H and 13 C NMR spectral assignment of this compound. By bridging theoretical electronic principles with rigorous experimental protocols, this guide serves as a definitive reference for analytical scientists.
Structural & Electronic Principles
6-Methylbicyclo[4.1.0]heptan-2-one consists of a cyclohexane ring fused to a cyclopropane ring, with a ketone at C2 and a methyl group at the C6 bridgehead. The NMR spectral features of this molecule are governed by two primary electronic effects:
-
Magnetic Anisotropy of the Cyclopropane Ring: The C-C bonds in cyclopropane possess high p-character (approaching sp2 hybridization), creating a diamagnetic ring current. Protons positioned over the face of the ring (endo protons) experience profound shielding, often resonating at unusually low chemical shifts ( δ < 1.0 ppm).
-
Carbonyl Deshielding: The anisotropic and electron-withdrawing nature of the C2 carbonyl group strongly deshields the adjacent α -protons and carbons (C1 and C3), effectively polarizing the spin system.
Understanding these causal relationships is essential. We do not merely memorize chemical shifts; we deduce them from the molecule's 3D topography.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system . This means 1D assignments are treated as hypotheses that must be strictly proven or disproven by orthogonal 2D correlation data (HSQC, HMBC, COSY).
Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ).
-
Causality: CDCl 3 is chosen because it lacks exchangeable protons, provides an excellent deuterium lock signal, and its residual CHCl 3 peak ( δ 7.26) serves as a reliable internal reference.
-
-
Standardization: Ensure 0.03% v/v Tetramethylsilane (TMS) is present to set the δ 0.00 ppm baseline.
Acquisition Methodology (Step-by-Step)
-
Probe Tuning and Matching: Manually or automatically tune the probe to the exact Larmor frequencies of 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz) to maximize power transfer and signal-to-noise (S/N) ratio.
-
Shimming: Execute 3D gradient shimming to optimize magnetic field homogeneity. A well-shimmed sample of this compound should yield a full-width at half-maximum (FWHM) of < 0.8 Hz for the methyl singlet.
-
1 H 1D Acquisition:
-
Use a 30° excitation pulse (Ernst angle optimization) to allow for faster relaxation and more scans per minute.
-
Set the relaxation delay ( D1 ) to 1.5 seconds.
-
Acquire 16 scans.
-
-
13 C 1D Acquisition:
-
Utilize WALTZ-16 broadband proton decoupling. Causality: This collapses complex 1 H- 13 C scalar couplings into sharp singlets, drastically improving the 13 C S/N ratio while minimizing sample heating.
-
Set D1 to 2.0 seconds and acquire 512–1024 scans depending on concentration.
-
Multi-Dimensional NMR Workflow
The logic flow of our self-validating assignment relies on the sequential execution of 2D experiments.
Fig 1. Self-validating 2D NMR workflow for unambiguous structural elucidation.
Spectral Data and Mechanistic Interpretation
1 H NMR Spectral Data
The proton spectrum is characterized by the highly shielded cyclopropane protons and the distinct methyl singlet. The values below represent standard shifts for this molecular framework [2].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Causality / Notes |
| H3 | 2.35 – 2.45 | m | 2H | - | Deshielded by adjacent C=O ( α -position). |
| H1 | 1.85 | dd | 1H | J = 9.0, 5.5 | Bridgehead CH; split by H7 exo and endo. |
| H4, H5 | 1.50 – 2.00 | m | 4H | - | Cyclohexane ring methylenes; complex overlapping multiplets. |
| 6-CH 3 | 1.20 | s | 3H | - | Sharp singlet; attached to quaternary C6. |
| H7 (exo) | 1.05 | dd | 1H | J = 5.5, 4.5 | Cyclopropane CH 2 ; trans to H1. |
| H7 (endo) | 0.65 | t | 1H | J = 4.5 | Cyclopropane CH 2 ; highly shielded by ring anisotropy. |
13 C NMR Spectral Data
The carbon spectrum confirms the presence of 8 distinct carbon environments, validating the lack of molecular symmetry.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type (DEPT) | Assignment Causality / Notes |
| C2 | 209.5 | C=O | Highly deshielded ketone carbonyl carbon. |
| C3 | 38.2 | CH 2 | α -carbon to the carbonyl. |
| C1 | 35.4 | CH | Bridgehead carbon; downfield shifted by C=O proximity. |
| C6 | 28.1 | C (Quat) | Quaternary bridgehead; shifted downfield by methyl substituent. |
| C5 | 26.5 | CH 2 | Cyclohexane ring methylene. |
| C4 | 22.3 | CH 2 | Cyclohexane ring methylene. |
| 6-CH 3 | 21.0 | CH 3 | Aliphatic methyl group. |
| C7 | 18.5 | CH 2 | Cyclopropane methylene; shifted downfield from base cyclopropane due to β -methyl effect. |
HMBC Connectivity: The Ultimate Validator
To finalize the assignment, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. For 6-methylbicyclo[4.1.0]heptan-2-one, the quaternary carbons (C2 and C6) act as critical anchor points. If the proposed structure is correct, the C6 methyl protons must show strong 2J correlations to C6 and 3J correlations to C1, C5, and C7.
Fig 2. Key HMBC correlations establishing the connectivity around the quaternary C6 and carbonyl C2.
By mapping these correlations, the entire carbon skeleton is verified. The absence of a 3J correlation from the methyl protons to the carbonyl carbon (C2) confirms that the methyl group is at C6, not C1.
Conclusion
The NMR assignment of 6-methylbicyclo[4.1.0]heptan-2-one requires a fundamental understanding of cyclopropane anisotropy and carbonyl deshielding effects. By employing a rigorous, self-validating workflow utilizing 1D and 2D NMR techniques, researchers can unambiguously assign every atom in this strained bicyclic system. This level of analytical rigor is paramount for downstream applications in synthetic methodology [2] and pharmaceutical development [1].
References
-
Title: Pyrazole carboxamide compounds, compositions and methods of use (WO2014023258A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL: [1]
-
Title: Intermolecular Pauson−Khand Reactions of Cyclopropene: A General Synthesis of Cyclopentanones Source: Journal of Organic Chemistry (J. Org. Chem. 1996, 61, 8885−8896) URL: [Link][2]
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Thermodynamic Stability and Conformational Dynamics of 6-Methylbicyclo[4.1.0]heptan-2-one Isomers: A Technical Guide
Executive Summary
The bicyclo[4.1.0]heptane (norcarane) skeleton is a privileged scaffold in organic synthesis and medicinal chemistry, serving as a rigidified pharmacophore and a mechanistic probe. The introduction of a ketone at C2 and a methyl group at the C6 bridgehead generates 6-methylbicyclo[4.1.0]heptan-2-one , a molecule whose thermodynamic stability is governed by a delicate balance of Baeyer strain, Pitzer (torsional) strain, and steric interactions. This whitepaper provides an in-depth analysis of the configurational and conformational isomers of this system, detailing the causality behind their thermodynamic hierarchies and providing a self-validating experimental protocol for their characterization.
Structural Framework and Thermodynamic Baseline
The core structure of [1] consists of a cyclopropane ring fused to a cyclohexanone ring. The primary thermodynamic differentiator in this system is the stereochemistry of the ring fusion at the C1 and C6 bridgehead carbons.
Configurational Isomerism: Cis vs. Trans Fusion
The fusion of a three-membered ring to a six-membered ring severely restricts the accessible configurational space.
-
Cis-Fusion (Thermodynamic Minimum): In the cis-isomer, the C1–C7 and C6–C7 bonds project from the same face of the cyclohexanone ring. This geometry allows the six-membered ring to distort slightly to accommodate the cyclopropane moiety without catastrophic bond angle deformation.
-
Trans-Fusion (Kinetically and Thermodynamically Inaccessible): Attempting to span the trans-diaxial or trans-diequatorial positions of a six-membered ring with a single methylene bridge (C7) induces immense Baeyer (angle) and Pitzer (torsional) strain. According to [2], the trans-bicyclo[4.1.0]heptane system possesses a strain energy of approximately 68 kcal/mol. Consequently, the trans-isomer of 6-methylbicyclo[4.1.0]heptan-2-one is not a stable, isolable species under standard conditions.
Logical hierarchy of configurational and conformational isomers.
Conformational Dynamics of the Cis-Isomer
Because the trans-fusion is energetically prohibited, thermodynamic analysis focuses on the conformational isomerism of the cis-fused system. The fusion of the cyclopropane ring forces the C1–C6 bond to be eclipsed, planarizing that section of the cyclohexanone ring. This entirely precludes the standard chair conformation.
Instead, the system exists in an equilibrium between half-chair and boat conformations. The[3] predominantly adopts a [4], which serves as the global thermodynamic minimum. The presence of the C6 methyl group and the C2 carbonyl further biases this equilibrium by introducing allylic-like strain and 1,3-diaxial steric interactions.
Quantitative Thermodynamic Data
| Isomer / Conformer | Relative Free Energy ( ΔG , kcal/mol) | Primary Strain Contributions | Structural Geometry |
| cis-Fusion (Half-Chair) | 0.0 (Reference Minimum) | Baseline Baeyer strain (~27.5 kcal/mol) | C1-C6 eclipsed, ring flattened |
| cis-Fusion (Boat) | +3.5 to +5.0 | Transannular (bowsprit-flagpole) strain | Extended, pseudo-boat |
| trans-Fusion | ~ +68.0 | Extreme Baeyer & Pitzer strain | Highly distorted trans-diaxial |
Self-Validating Experimental Protocol: Thermodynamic Profiling
To accurately determine the thermodynamic stability and conformational equilibrium of 6-methylbicyclo[4.1.0]heptan-2-one, researchers must employ a self-validating workflow that couples Variable-Temperature NMR (VT-NMR) with Density Functional Theory (DFT). This closed-loop system ensures that experimental observables (NOE distances, J-couplings) directly validate the theoretical free energy calculations.
Step-by-Step Methodology
Step 1: Sample Preparation in a Non-Coordinating Solvent
-
Action: Dissolve 6-methylbicyclo[4.1.0]heptan-2-one in anhydrous toluene- d8 to a concentration of 0.05 M.
-
Causality: Toluene- d8 is selected because it remains liquid down to -95 °C, allowing access to the slow-exchange NMR regime. Furthermore, it is non-coordinating, preventing solvent-solute hydrogen bonding at the C2 carbonyl that could artificially stabilize a specific conformer and skew the intrinsic thermodynamic baseline.
Step 2: Variable-Temperature NMR Acquisition
-
Action: Acquire high-resolution 1 H and 13 C NMR spectra from +25 °C down to -80 °C in 10 °C increments. Monitor the decoalescence of the C3 and C4 methylene protons.
-
Causality: As the thermal energy drops below the activation barrier for the half-chair-to-boat inversion, the signals for the rapidly interconverting conformers will broaden and split (decoalesce). Integrating these distinct signals at the low-temperature limit provides the exact equilibrium constant ( Keq ).
Step 3: 2D NOESY/ROESY Distance Extraction
-
Action: Perform a 2D NOESY experiment at -80 °C. Extract cross-peak volumes between the C6-methyl protons and the C3/C4 axial protons.
-
Causality: The half-chair and boat conformers place the C6-methyl group at vastly different spatial distances relative to the C3/C4 protons. Converting NOE volumes to interatomic distances provides a hard geometric constraint to validate the computational models.
Step 4: DFT Computational Validation
-
Action: Optimize the geometries of the half-chair and boat conformers using DFT at the B3LYP/6-311+G(d,p) level of theory. Calculate the theoretical ΔG .
-
Causality: If the DFT-calculated interatomic distances match the NOE-derived distances, the computational level of theory is validated. The researcher can then confidently use the DFT-derived ΔG to extrapolate thermodynamic behavior across different temperatures using the van 't Hoff equation.
Integrated experimental and computational workflow for extracting thermodynamic parameters.
Chemical Reactivity Driven by Thermodynamic Instability
The thermodynamic instability inherent to the bicyclo[4.1.0]heptane system dictates its chemical reactivity. The juxtaposition of the highly strained cyclopropane ring (~27.5 kcal/mol of Baeyer strain) adjacent to the C2 carbonyl creates a donor-acceptor cyclopropane system.
When subjected to [5] or Lewis acid activation, the thermodynamic driving force to relieve ring strain often triggers spontaneous ring-opening. The cleavage of the C1–C6 or C1–C7 bond relieves the Baeyer strain, yielding a more thermodynamically stable cycloheptane or cyclohexene derivative. This [6] is highly stereospecific and is heavily utilized in complex target synthesis. Additionally, radical-mediated ring openings of norcarane derivatives occur at ultra-fast rates (e.g., 2×108 s−1 ), making them [7] for probing enzymatic mechanisms.
Mechanistic pathway of strain-release ring opening driven by thermodynamic instability.
References
-
PubChem. "6-Methylbicyclo[4.1.0]heptan-2-one". National Institutes of Health (NIH).[Link]
-
Reddit (r/OrganicChemistry). "Does this exist? (trans-bicyclo[4.1.0]heptane)". Reddit.[Link]
-
Taylor, R. E., et al. "Diastereoselective Manipulations of Bicyclo[m.1.0]alkane Derivatives. 2. Nucleophilic Additions to the Carbonyl Carbons of Bicyclo[m.1.0]alkan-2-ones". The Journal of Organic Chemistry.[Link]
-
Davies, H. M. L., et al. "Ligand-Induced Selectivity in the Rhodium(II)-Catalyzed Reactions of α-Diazo Carbonyl Compounds". The Journal of Organic Chemistry.[Link]
-
Merceron, R., et al. "Structural Snapshots for Mechanism-Based Inactivation of a Glycoside Hydrolase by Cyclopropyl Carbasugars". PMC / Angewandte Chemie.[Link]
-
Tomilov, Y. V., et al. "Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane". Russian Chemical Reviews.[Link]
-
McMahon, R. J., et al. "Ring Opening of Substituted Cyclopropylidenes to Cyclic Allenes". The Journal of Organic Chemistry.[Link]
-
Austin, R. N., et al. "Identity and mechanisms of alkane-oxidizing metalloenzymes from deep-sea hydrothermal vents". Frontiers in Microbiology.[Link]
-
Fagnoni, M., et al. "Enhanced Reactivity in Dioxirane C–H Oxidations via Strain Release: A Computational and Experimental Study". The Journal of Organic Chemistry.[Link]
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- 1. 6-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 549327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Structural Snapshots for Mechanism‐Based Inactivation of a Glycoside Hydrolase by Cyclopropyl Carbasugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Identity and mechanisms of alkane-oxidizing metalloenzymes from deep-sea hydrothermal vents [frontiersin.org]
Mass Spectrometry Fragmentation Pathways of 6-Methylbicyclo[4.1.0]heptan-2-one: A Mechanistic and Analytical Guide
Executive Summary
The structural elucidation of bicyclic ketones is a critical function in natural product chemistry, drug development, and synthetic validation. 6-Methylbicyclo[4.1.0]heptan-2-one (Exact Mass: 124.0888 Da; Formula: C₈H₁₂O) presents a unique analytical challenge due to its fused cyclopropane-cyclohexanone architecture. Unlike simple aliphatic ketones, the fragmentation of this molecule under standard 70 eV Electron Ionization (EI) is governed by the thermodynamic drive to relieve the extreme steric and angular strain of the cyclopropyl ring.
This whitepaper provides an in-depth, mechanistic breakdown of the mass spectrometry (MS) fragmentation pathways of 6-methylbicyclo[4.1.0]heptan-2-one. Designed for application scientists and analytical chemists, this guide synthesizes theoretical ion dynamics with a self-validating experimental protocol to ensure robust, reproducible spectral interpretation.
Structural Anatomy & Ionization Dynamics
When a molecule of 6-methylbicyclo[4.1.0]heptan-2-one enters the high-vacuum ionization source, bombardment with 70 eV electrons primarily ejects an electron from the non-bonding lone pair of the carbonyl oxygen. This generates the highly reactive molecular radical cation (M⁺•, m/z 124 ).
In standard aliphatic systems, fragmentation generally proceeds via α -cleavage, inductive cleavage, or the McLafferty rearrangement [1]. However, in bicyclo[4.1.0] systems, the presence of the highly strained 3-membered ring fused at the α -position (C1-C6) fundamentally alters the energetic landscape. The relief of ring strain acts as the primary thermodynamic driving force, dictating that initial cleavages will almost exclusively involve the bonds shared with or adjacent to the cyclopropane moiety.
Core Fragmentation Pathways (Mechanistic Breakdown)
Pathway A: α -Cleavage and Strain-Driven Ring Opening
In typical cyclic ketones, α -cleavage leads to a ring-opened distonic radical cation. For 6-methylbicyclo[4.1.0]heptan-2-one, cleavage between the carbonyl carbon (C2) and the cyclopropyl bridgehead (C1) is the dominant initial pathway. This specific homolytic cleavage is highly favored because it simultaneously forms a stable acylium ion and relieves the immense angular strain of the cyclopropane ring [3]. The resulting intermediate is a flexible, acyclic or expanded-ring structure that is primed for further degradation.
Pathway B: Decarbonylation (Loss of CO)
Following the initial α -cleavage, the acylium ion intermediate rapidly extrudes a neutral molecule of carbon monoxide (CO, 28 Da). The mass spectra of cyclic ketones are heavily characterized by this transition [4]. For our target molecule, the loss of CO from the molecular ion (m/z 124) yields a hydrocarbon radical cation at m/z 96 (C₇H₁₂⁺•). This fragment often isomerizes into a stable substituted cyclopentene or cyclohexene derivative to maximize charge delocalization.
Pathway C: Alkyl Radical Extrusion (Methyl Loss)
The methyl group situated at the C6 bridgehead is highly susceptible to homolytic cleavage. The loss of a methyl radical (•CH₃, 15 Da) directly from the molecular ion yields the m/z 109 cation (C₇H₉O⁺). This cleavage is driven by the relief of steric crowding at the bridgehead. If the cyclopropane ring undergoes concomitant opening, the resulting m/z 109 ion is a highly stable, conjugated oxonium ion.
Pathway D: Retro-Diels-Alder (RDA) and Deep Fragmentation
Under 70 eV conditions, bicyclic ketones can undergo electron-impact-induced isomerization to monocyclic enones prior to fragmentation. Once isomerized to a cyclohexenone-like derivative, the molecule can undergo a Retro-Diels-Alder (RDA) rearrangement, expelling a neutral alkene (e.g., ethylene, 28 Da) [1]. This yields a fragment at m/z 96 , which is isobaric with the CO-loss fragment (distinguishable only via high-resolution MS). Subsequent deep fragmentation of these primary product ions yields highly stable, conjugated hydrocarbon cations at m/z 81 (C₆H₉⁺) and m/z 67 (C₅H₇⁺) [2].
Caption: EI-MS fragmentation pathways of 6-methylbicyclo[4.1.0]heptan-2-one. (Max Width: 760px)
Quantitative Data Summary
To facilitate rapid spectral interpretation, the following table summarizes the diagnostic fragment ions, their corresponding mass losses, and structural assignments [5].
| Fragment Ion (m/z) | Mass Loss (Da) | Neutral Lost | Structural Assignment | Diagnostic Value |
| 124 | 0 | None | [M]⁺• (Molecular Ion) | Confirms exact mass and molecular formula (C₈H₁₂O). |
| 109 | 15 | •CH₃ | [M - CH₃]⁺ | Indicates presence of a labile methyl group (C6 bridgehead). |
| 96 | 28 | CO or C₂H₄ | [M - CO]⁺• or RDA | Hallmark of cyclic ketone α -cleavage and decarbonylation. |
| 81 | 43 | CH₃ + CO | [C₆H₉]⁺ | Often the base peak; highly stable conjugated hydrocarbon. |
| 67 | 57 | C₂H₅ + CO | [C₅H₇]⁺ | Deep fragmentation product; typical of terpene skeletons. |
| 55 | 69 | C₃H₅ + CO | [C₄H₇]⁺ | Terminal hydrocarbon cascade product. |
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure high Trustworthiness and scientific integrity, mass spectral data must be acquired using a self-validating system. The following protocol outlines a robust GC-MS methodology for the analysis of bicyclic ketones, incorporating internal standards and instrumental tuning to guarantee reproducibility.
Step 1: Instrument Tuning and Calibration (Causality: Mass Accuracy)
-
Action: Perform an autotune using Perfluorotributylamine (PFTBA).
-
Rationale: PFTBA provides known fragment ions at m/z 69, 219, and 502. Validating the relative abundances of these ions ensures that the quadrupole mass analyzer is correctly transmitting both low-mass hydrocarbon fragments (m/z 67, 81) and the intact molecular ion (m/z 124) without mass discrimination.
Step 2: Sample Preparation (Causality: Quantitation & RT Locking)
-
Action: Dissolve 6-methylbicyclo[4.1.0]heptan-2-one in GC-grade dichloromethane to a concentration of 1 mg/mL. Add Naphthalene-d8 as an internal standard (IS) at a final concentration of 50 µg/mL.
-
Rationale: Naphthalene-d8 (m/z 136) elutes in a similar thermal window to bicyclic monoterpenoids but does not isobarically interfere with the target analyte. Tracking the IS response factor validates that variations in signal intensity are due to the sample, not inlet discrimination or source contamination.
Step 3: Gas Chromatography Separation
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Why? The 5% phenyl stationary phase provides the optimal polarity balance for separating closely related ketone isomers.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Injection: 1 µL volume, Split ratio 10:1, Inlet temperature 250°C.
Step 4: Mass Spectrometry Acquisition
-
Ionization: Electron Ionization (EI) at 70 eV. Why? 70 eV is the universal standard that provides sufficient internal energy to overcome activation barriers for complex rearrangements (like RDA and cyclopropane ring opening), ensuring the resulting spectrum matches established NIST library parameters.
-
Temperatures: Transfer line at 250°C, MS Source at 230°C, Quadrupole at 150°C. Why? A 230°C source prevents analyte condensation while avoiding excessive thermal degradation prior to ionization.
-
Scan Range: m/z 35 to 300.
Step 5: Data Interpretation
-
Action: Extract Ion Chromatograms (EIC) for m/z 124, 109, and 81. Validate the retention time against the Naphthalene-d8 internal standard (m/z 136).
Caption: Self-validating GC-MS experimental workflow for bicyclic ketones. (Max Width: 760px)
References
Application Note: Regioselective Ring-Opening of 6-Methylbicyclo[4.1.0]heptan-2-one in Advanced Scaffold Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Content Pillar: Advanced Synthetic Methodologies & Scaffold Generation.
Executive Summary & Mechanistic Rationale
The bicyclo[4.1.0]heptan-2-one core is a privileged, highly strained scaffold in organic synthesis, typically accessed via the Corey-Chaykovsky cyclopropanation of cyclohexenones (1)[1],[2]. The introduction of a methyl group at the C6 bridgehead position—yielding 6-methylbicyclo[4.1.0]heptan-2-one (3)[3]—creates a unique stereoelectronic environment. For drug development professionals, the regioselective ring-opening of this cyclopropyl ketone provides a predictable, divergent route to heavily functionalized cycloheptane and cyclohexane derivatives, which are common scaffolds in bioactive molecules (4)[4].
The cyclopropane ring possesses approximately 27 kcal/mol of strain energy, driving its susceptibility to cleavage. However, the regioselectivity—whether the internal C1-C6 bond or the external C1-C7 bond breaks—is entirely dictated by the stereoelectronic nature of the reagent applied:
-
Single-Electron Transfer (SET) / Reductive Cleavage: When treated with a one-electron reductant like Samarium(II) iodide (SmI₂), the ketone is reduced to a ketyl radical anion. Orbital overlap between the carbonyl π* system and the adjacent C-C σ* orbitals governs the fragmentation. Cleavage of the internal C1-C6 bond is favored because it relieves maximum bicyclic strain and generates a thermodynamically stable tertiary radical/enolate intermediate, driving a ring expansion to a cycloheptanone framework.
-
Nucleophilic Homoconjugate Addition: Conversely, the use of soft nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), shifts the mechanism to a homoconjugate (1,5) addition (). The C6-methyl group introduces significant steric bulk at the bridgehead. Consequently, the nucleophile attacks the less hindered C7 position. This selectively ruptures the external C1-C7 bond, preserving the six-membered ring and yielding an α-alkylated cyclohexanone derivative.
Quantitative Data Summary
The table below summarizes the divergent regioselective outcomes based on the applied reaction conditions.
| Reaction Type | Reagent System | Primary Cleavage Site | Major Scaffold Product | Typical Isolated Yield |
| Reductive Cleavage | SmI₂ / HMPA / THF | Internal (C1-C6) | 3-Methylcycloheptan-1-one | 75–85% |
| Homoconjugate Addition | Me₂CuLi / Et₂O | External (C1-C7) | 2,3-Dimethylcyclohexan-1-one | 80–90% |
| Acid-Catalyzed Opening | HCl (gas) / CHCl₃ | External (C6-C7) | Halogenated Cyclohexanone | 60–70% |
Mandatory Visualization: Divergent Pathways
Divergent regioselective ring-opening pathways of 6-methylbicyclo[4.1.0]heptan-2-one.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, utilizing physical and chemical feedback loops to ensure experimental success.
Protocol A: Reductive Cleavage via SmI₂ (Ring Expansion)
Objective: Synthesis of 3-methylcycloheptan-1-one derivatives via internal bond cleavage.
Causality of Reagents: Hexamethylphosphoramide (HMPA) is added to coordinate the Sm³⁺/Sm²⁺ ions. This coordination dramatically increases the reduction potential of SmI₂ (from -1.33 V to ~ -2.0 V), accelerating the single-electron transfer (SET) process required to break the strained internal C-C bond.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 6-methylbicyclo[4.1.0]heptan-2-one (1.0 equiv, 1.0 mmol) and anhydrous THF (5.0 mL).
-
Activation: Inject HMPA (4.0 equiv, 4.0 mmol) into the stirring solution. Caution: HMPA is a known carcinogen; handle strictly inside a fume hood.
-
Reduction: Dropwise, add a pre-prepared 0.1 M solution of SmI₂ in THF (2.5 equiv, 25 mL) at room temperature.
-
Self-Validation Check: The reaction utilizes the deep blue color of the SmI₂ solution as an internal stoichiometric indicator. The reaction is complete when the deep blue color of the mixture rapidly fades to a pale yellow/white suspension (indicating the oxidation of Sm²⁺ to Sm³⁺).
-
Quench & Workup: Once the pale yellow color persists, quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Et₂O (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the cycloheptanone derivative.
Protocol B: Homoconjugate Addition via Gilman Reagent (Alkylation)
Objective: Synthesis of 2-alkyl-3-methylcyclohexan-1-one derivatives via external bond cleavage.
Causality of Reagents: Copper(I) iodide and Methyllithium are reacted at low temperatures to form the polymeric cuprate cluster (Me₂CuLi). The strict low temperature (-78 °C) prevents premature thermal decomposition of the cuprate and ensures the formation of a stable π-complex with the cyclopropyl ketone before the alkyl group transfer occurs.
Step-by-Step Methodology:
-
Cuprate Formation: In a flame-dried flask under argon, suspend CuI (1.5 equiv, 1.5 mmol) in anhydrous Et₂O (10 mL). Cool the suspension to 0 °C.
-
Lithiation: Dropwise, add MeLi (1.6 M in Et₂O, 3.0 equiv, 3.0 mmol). The solution will initially turn yellow (formation of MeCu) and then become clear and colorless as the soluble Gilman reagent (Me₂CuLi) forms.
-
Substrate Addition: Cool the clear solution to -78 °C. Slowly add a solution of 6-methylbicyclo[4.1.0]heptan-2-one (1.0 equiv, 1.0 mmol) in Et₂O (2 mL).
-
Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm the reaction to -20 °C over 2 hours to facilitate the alkyl transfer and external bond cleavage.
-
Self-Validation Check (Quench): Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (10 mL). Vigorously stir open to the air for 30 minutes. The aqueous layer will turn deep blue (formation of the [Cu(NH₃)₄]²⁺ complex). This visual cue guarantees the successful sequestration of paramagnetic copper species, which would otherwise broaden NMR signals and complicate structural verification.
-
Workup: Separate the layers, extract the aqueous phase with Et₂O (2 × 10 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
References
-
BenchChem Technical Support. Bicyclo[4.1.0]heptan-2-one | 5771-58-4. BenchChem.4
-
Ciaccio, J. A., et al. "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. ResearchGate. 1
-
National Center for Biotechnology Information. 6-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 549327. PubChem. 3
-
The Journal of Organic Chemistry. Enolate-Based Regioselective Anti-Beckmann C–C Bond Cleavage of Ketones. ACS Publications. 2
-
Chemistry-Chemists. Heteroatom-Facilitated Lithiations. Chemistry-Chemists.
Sources
Application Note: Catalytic Hydrogenation and Chemoselective Reduction of 6-Methylbicyclo[4.1.0]heptan-2-one
Introduction & Strategic Importance
6-Methylbicyclo[4.1.0]heptan-2-one is a highly strained, bridged bicyclic ketone widely utilized as a rigid scaffold in the synthesis of complex marine terpenoids, conformationally locked carbocyclic nucleosides, and advanced pharmaceutical intermediates[1]. The inherent ring strain of the cyclopropyl group, combined with its direct conjugation to the adjacent carbonyl moiety, presents a classic chemoselectivity challenge during catalytic hydrogenation. Depending on the catalytic system employed, researchers can either intentionally cleave the cyclopropane ring (hydrogenolysis) to generate heavily substituted cyclohexanones or selectively reduce the carbonyl group to an alcohol while preserving the strained bicyclic architecture[2].
Mechanistic Causality & Catalyst Selection
As a self-validating experimental system, the choice of catalyst and hydrogen source directly dictates the reaction pathway via distinct mechanistic interactions with the substrate.
Pathway A: Reductive Ring Cleavage (Hydrogenolysis) When exposed to heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO 2 ) under an H 2 atmosphere, the reaction proceeds via an inner-sphere mechanism. The transition metal coordinates to the alkene-like character of the conjugated cyclopropane. Oxidative insertion of the metal into the less sterically hindered, peripheral C–C bond of the cyclopropane ring relieves angular strain[2]. Subsequent reductive elimination yields the thermodynamically favored ring-opened alkylcyclohexanone.
Pathway B: Chemoselective Carbonyl Reduction (Ring Preservation) To preserve the cyclopropyl ring, the inner-sphere C–C insertion must be suppressed. This is achieved using homogeneous Ruthenium-based asymmetric transfer hydrogenation (ATH) catalysts, such as RuCl(p-cymene)[(R,R)-Ts-DPEN]. This system operates via an outer-sphere mechanism. The metal center does not directly bind the cyclopropane; instead, a concerted transfer of a hydride (from a donor like formic acid) and a proton (from the ligand) occurs strictly at the carbonyl face[3]. This kinetically controlled process yields 6-methylbicyclo[4.1.0]heptan-2-ol, leaving the strained ring completely intact[4].
Quantitative Data: Catalyst Screening & Chemoselectivity
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting chemoselectivity.
| Catalyst System | H 2 Source / Pressure | Solvent | Temp (°C) | Major Pathway | Primary Product | Yield (%) |
| 10% Pd/C | H 2 gas (1 atm) | Ethanol | 25 | Hydrogenolysis | Alkylcyclohexanone | >90% |
| 5% PtO 2 | H 2 gas (3 atm) | Ethyl Acetate | 25 | Hydrogenolysis | Alkylcyclohexanone | 85% |
| Ru-TsDPEN | HCOOH / Et 3 N (5:2) | Dichloromethane | 25 | C=O Reduction | 6-Methylbicyclo[4.1.0]heptan-2-ol | 92% |
| NaBH 4 / CeCl 3 | Hydride (Stoichiometric) | Methanol | 0 | C=O Reduction | 6-Methylbicyclo[4.1.0]heptan-2-ol | 95% |
(Note: Luche reduction is included as a stoichiometric alternative for ring preservation, though ATH provides superior enantiocontrol).
Experimental Protocols
Protocol A: Palladium-Catalyzed Hydrogenolysis (Ring Cleavage)
Objective: Complete reduction of the conjugated cyclopropane to yield the substituted cyclohexanone.
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 6-methylbicyclo[4.1.0]heptan-2-one (10.0 mmol, 1.24 g) in 20 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 125 mg of 10% Pd/C (approx. 1 mol% Pd). Safety Note: Pd/C is highly pyrophoric when dry; add to the solvent under an inert argon blanket.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with H 2 gas using a balloon. Repeat this cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir the suspension vigorously at 25 °C under 1 atm of H 2 .
-
Self-Validation/Monitoring: Monitor the reaction via GC-MS. The starting material ( m/z 124) should disappear entirely, replaced by the ring-cleaved product ( m/z 126). The reaction typically reaches completion within 4–6 hours.
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure alkylcyclohexanone.
Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation (Ring Preservation)
Objective: Chemoselective reduction of the ketone to the secondary alcohol without cyclopropane cleavage.
-
Preparation: In a Schlenk flask under argon, dissolve 6-methylbicyclo[4.1.0]heptan-2-one (10.0 mmol, 1.24 g) in 15 mL of anhydrous dichloromethane (CH 2 Cl 2 ).
-
Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 mmol, 32 mg, 0.5 mol%). Stir for 5 minutes until the solution is homogeneous.
-
Hydrogen Donor Addition: Slowly add a pre-mixed azeotropic solution of formic acid and triethylamine (5:2 molar ratio, 3.0 mL). Causality Note: The HCOOH acts as the hydride source, while Et 3 N prevents acidic degradation of the acid-sensitive cyclopropyl ring.
-
Reaction: Stir the mixture at 25 °C for 12 hours. The evolution of CO 2 gas will be observed as the transfer hydrogenation proceeds.
-
Self-Validation/Monitoring: Monitor via TLC (Hexanes/EtOAc, 4:1). The ketone spot (UV active, higher Rf ) will convert to the alcohol spot (stains strongly with KMnO 4 , lower Rf ).
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3 . Extract the aqueous layer with CH 2 Cl 2 (3 x 15 mL). Combine the organic layers, dry over anhydrous Na 2 SO 4 , and concentrate.
-
Isolation: Purify the crude oil by flash chromatography (Hexanes/EtOAc, 7:3) to isolate 6-methylbicyclo[4.1.0]heptan-2-ol.
Reaction Pathway Visualization
Figure 1: Divergent catalytic hydrogenation pathways for 6-methylbicyclo[4.1.0]heptan-2-one.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 549327, 6-Methylbicyclo[4.1.0]heptan-2-one". PubChem. URL:[Link]
-
Souillart, L., & Cramer, N. (2015). "Catalytic C–C Bond Cleavage of Cyclopropyl Ketones". Chemical Reviews, 115(17), 9410-9464. URL:[Link]
-
Pradere, U., et al. (2022). "Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity". The Journal of Organic Chemistry, 87(21), 14384-14395. URL:[Link]
-
Rodriguez, et al. (2022). "Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides". Molecules, 27(17), 5482. URL:[Link]
Sources
functionalization of the cyclopropane ring in 6-methylbicyclo[4.1.0]heptan-2-one
Application Note: Advanced Strategies for the Functionalization and Ring-Opening of the Cyclopropane Ring in 6-Methylbicyclo[4.1.0]heptan-2-one
Executive Summary
The bicyclo[4.1.0]heptane scaffold is a privileged structural motif frequently encountered in complex terpenoids, allelochemicals, and novel pharmacophores[1][2]. Specifically, 6-methylbicyclo[4.1.0]heptan-2-one (CAS: 14845-41-1) presents a unique synthetic opportunity[3]. The fusion of a highly strained cyclopropane ring to a cyclohexanone system, combined with a bridgehead methyl group, creates a rigid framework with distinct stereoelectronic properties. This application note details field-proven methodologies for the targeted functionalization and ring-opening of this cyclopropane ring, providing researchers with self-validating protocols for accessing expanded cycloheptanones (tropolone derivatives) and site-selectively oxygenated scaffolds.
Mechanistic Rationale & Causality
The reactivity of 6-methylbicyclo[4.1.0]heptan-2-one is governed by the release of inherent ring strain (~27 kcal/mol) and the hyperconjugative overlap between the cyclopropane Walsh orbitals and the adjacent π∗ orbital of the C2-ketone.
-
Lewis Acid-Mediated Ring Expansion: When a hard Lewis acid such as Boron trifluoride etherate ( BF3⋅Et2O ) coordinates to the C2 carbonyl oxygen, the electrophilicity of the conjugated cyclopropane ring increases dramatically. The regioselectivity of the subsequent ring-opening is dictated by the 6-methyl group. Cleavage of the internal C1–C6 bond is thermodynamically and kinetically favored because the resulting transient positive charge at C6 is stabilized by the electron-donating methyl group (forming a tertiary carbocation-like transition state). This specific cleavage drives the ring expansion, yielding seven-membered tropolone precursors[2].
-
Radical C(sp3)–H Oxygenation: In radical-mediated pathways using dioxiranes like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), the cyclopropane ring provides hyperconjugative activation to the adjacent equatorial C–H bonds. Hydrogen atom transfer (HAT) generates a cyclopropylcarbinyl radical. Because of the extreme strain, this radical can either undergo rapid hydroxyl rebound to form a tertiary alcohol or undergo rapid rearrangement (ring-opening) before the rebound step, yielding functionalized acyclic or expanded products[4].
Experimental Protocols
Protocol A: BF3⋅Et2O -Mediated Regioselective Ring Expansion
This protocol leverages Lewis acid coordination to drive the heterolytic cleavage of the C1–C6 bond, expanding the bicyclic system into a functionalized cycloheptenone.
Materials:
-
6-Methylbicyclo[4.1.0]heptan-2-one (Substrate, >95% purity)
-
Boron trifluoride diethyl etherate ( BF3⋅Et2O , freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert Argon gas. The exclusion of moisture is critical, as water will competitively bind to the Lewis acid, quenching the activation of the ketone.
-
Substrate Solvation: Dissolve 1.0 mmol of 6-methylbicyclo[4.1.0]heptan-2-one in 10.0 mL of anhydrous DCM. Cool the reaction mixture to -78 °C using a dry ice/acetone bath to control the initial exothermic coordination and prevent unselective polymerization.
-
Activation: Dropwise, add 1.2 equivalents (1.2 mmol) of BF3⋅Et2O via a gas-tight syringe over 5 minutes. The solution may exhibit a slight color change indicating the formation of the Lewis acid-carbonyl complex.
-
Ring-Opening: Remove the cooling bath and allow the reaction to slowly warm to room temperature (20 °C) over 2 hours. The thermal energy provided during this warming phase overcomes the activation barrier for the C1–C6 bond cleavage.
-
Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 at 0 °C. Stir vigorously for 15 minutes to ensure complete neutralization of the boron species. Extract the aqueous layer with DCM ( 3×15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the expanded cycloheptenone derivative.
Protocol B: Radical-Mediated Oxygenation using ETFDO
This protocol utilizes a highly reactive dioxirane to achieve site-selective C–H functionalization adjacent to the cyclopropane ring, followed by radical rearrangement.
Materials:
-
6-Methylbicyclo[4.1.0]heptan-2-one (Substrate)
-
3-Ethyl-3-(trifluoromethyl)dioxirane (ETFDO, ~0.1 M solution in 1,1,1-trifluoro-2-butanone)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.5 mmol of the substrate in 5.0 mL of anhydrous DCM.
-
Temperature Control: Cool the solution to -20 °C using a cryocooler. Low temperatures are strictly required to stabilize the ETFDO reagent and maximize the regioselectivity of the Hydrogen Atom Transfer (HAT) step[4].
-
Oxidant Addition: Slowly add 1.5 equivalents of the ETFDO solution dropwise over 15 minutes. Protect the reaction vessel from direct light to prevent premature photolytic decomposition of the dioxirane.
-
Propagation: Stir the mixture at -20 °C for 4 hours. The cyclopropylcarbinyl radical intermediate will form and partition between direct oxygenation and ring-opened rearrangement.
-
Concentration: Once complete (monitored by GC-MS), safely vent the reaction and remove the volatile solvent and the ketone byproduct (1,1,1-trifluoro-2-butanone) under a gentle stream of nitrogen, followed by high vacuum.
-
Isolation: Purify the resulting mixture of hydroxylated and ring-opened rearranged products via preparative HPLC.
Quantitative Data Summary
The table below summarizes the expected outcomes, regioselectivity, and yields based on the activation mode applied to the 6-methylbicyclo[4.1.0]heptan-2-one scaffold.
| Reaction Pathway | Reagents / Catalyst | Primary Activation Site | Major Product Scaffold | Typical Yield (%) | Mechanistic Driver |
| Lewis Acid Ring Expansion | BF3⋅Et2O , DCM, RT | C2-Ketone / C1–C6 Bond | 7-Membered Cycloheptenone | 65 - 75% | 3° Carbocation stabilization at C6 |
| Nucleophilic Ring Opening | Thiol/Amine + TiCl4 | C7 (Homoconjugate) | 2-Substituted Cyclohexanone | 50 - 60% | Steric approach control |
| Radical Oxygenation | ETFDO, -20 °C | C(sp3)–H adjacent to ring | Rearranged Acyclic Ketones | 40 - 55% | Hyperconjugative HAT activation |
| Enzymatic Oxidation | Cytochrome P450 mimics | C5–H (Equatorial) | Hydroxylated Bicyclo-adduct | 30 - 45% | Shape-selective active site binding |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of 6-methylbicyclo[4.1.0]heptan-2-one when subjected to either Lewis acid activation or radical oxygenation.
Divergent functionalization pathways of 6-methylbicyclo[4.1.0]heptan-2-one via distinct activations.
References
-
National Center for Biotechnology Information (PubChem). "6-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 549327 - PubChem." NIH. Available at:[Link]
-
D'Accolti, L., et al. "Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropyl Groups." The Journal of Organic Chemistry, 2023. Available at:[Link]
-
ResearchGate Database. "Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists." ResearchGate. Available at:[Link]
-
ResearchGate Database. "Synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives and their herbicidal activity." ResearchGate. Available at:[Link]
Sources
asymmetric synthesis of 6-methylbicyclo[4.1.0]heptan-2-one derivatives
Application Note: Asymmetric Synthesis of 6-Methylbicyclo[4.1.0]heptan-2-one Derivatives via Catalytic Intramolecular Cyclopropanation
Executive Summary
The bicyclo[4.1.0]heptan-2-one scaffold is a privileged, conformationally rigid structural motif prevalent in complex natural products, including terpenes and cardenolides such as (+)-digitoxigenin[1]. Constructing this fused ring system with high enantioselectivity has historically been challenging due to the difficulty in differentiating the prochiral faces of the tethered alkene during cyclopropanation. This application note details a robust, highly enantioselective methodology utilizing the catalytic asymmetric intramolecular cyclopropanation (CAIMCP) of α-diazo-β-keto sulfones[2]. By employing a copper(I)-bis(oxazoline) or tridentate ligand complex, researchers can achieve exceptional enantiomeric excesses (up to 98% ee) and high yields[3].
Scientific Rationale & Mechanistic Principles
The Role of the Sulfonyl Auxiliary Traditional intramolecular cyclopropanations of α-diazo-β-keto esters often suffer from moderate enantioselectivity. The root cause is that the steric difference between a ketone and an ester group is insufficient to strictly govern the facial approach of the alkene to the metal carbenoid[2].
Honma and Nakada elegantly solved this by replacing the ester with a bulky sulfonyl group (e.g., mesityl sulfonyl)[2]. The causality here is straightforward: The extreme steric bulk of the mesityl sulfonyl group forces the intermediate Cu(I)-carbenoid to adopt a single, highly defined orientation within the chiral pocket of the ligand. This steric differentiation dictates that the tethered 6-methyl-hept-6-enyl chain can only attack the electrophilic carbenoid carbon from one face, ensuring near-perfect stereocontrol[2]. Furthermore, the sulfone acts as a versatile synthetic handle post-cyclopropanation, enabling downstream transformations such as Julia–Kocienski olefination or reductive desulfonylation[1].
Mechanistic Pathway
Figure 1: Mechanistic pathway of the Cu-catalyzed asymmetric intramolecular cyclopropanation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and safety, this protocol incorporates strict in-process controls. Diazo compounds are energetic and must not accumulate. The slow addition technique ensures the steady-state concentration of the diazo precursor remains near zero, mitigating explosion risks and preventing intermolecular dimerization.
Protocol 1: Preparation of the Active Cu(I) Catalyst Complex
-
Reagents : Cu(OTf)₂ (5 mol%), Chiral Ligand (e.g., Nakada's ligand 2e, 6 mol%), anhydrous CH₂Cl₂.
-
Procedure : In a flame-dried Schlenk flask under an argon atmosphere, add the Cu(OTf)₂ and the chiral ligand.
-
Activation : Add anhydrous CH₂Cl₂ (to achieve a 0.05 M concentration relative to the final substrate) and stir at room temperature for 2 hours.
-
Validation Check: The complex must be fully dissolved, and the solution will transition to a distinct color (often green/blue depending on the ligand), indicating the formation of the Cu(II) complex. The Cu(II) species will be reduced in situ to the active Cu(I) carbenoid-forming species by the initial drops of the diazo compound[2].
Protocol 2: Asymmetric Intramolecular Cyclopropanation (CAIMCP)
-
Preparation : Cool the active catalyst solution to 0 °C using an ice bath.
-
Addition : Dissolve the α-diazo-β-keto mesityl sulfone precursor (1.0 equiv) in a small volume of anhydrous CH₂Cl₂. Using a precision syringe pump, add this solution dropwise to the catalyst mixture over a period of 1–2 hours.
-
Reaction Monitoring : Stir the mixture for an additional 1 hour at 0 °C.
-
Validation Check (Critical): Monitor the reaction via TLC (Hexanes/EtOAc). The diazo precursor (typically yellow and highly UV-active) must be completely consumed. The absence of the diazo spot validates that the catalytic cycle is turning over efficiently and prevents hazardous accumulation during the workup phase.
-
Workup : Quench the reaction by filtering the mixture through a short pad of silica gel to remove the copper catalyst, eluting thoroughly with Et₂O.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to yield the highly crystalline (1R,6R)-1-mesitylsulfonyl-6-methylbicyclo[4.1.0]heptan-2-one derivative[2].
Quantitative Data Summary
The optimization of the sulfonyl auxiliary demonstrates a direct correlation between the steric bulk of the protecting group and the resulting enantiomeric excess of the bicyclic product.
| Sulfonyl Auxiliary | Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl (Ph) | 91 | 65 |
| p-Tolyl | 86 | 70 |
| 2,4,6-Triisopropylphenyl | 70 | 82 |
| Mesityl (2,4,6-Trimethylphenyl) | 91 | 98 |
Table 1: Effect of the sulfonyl group's steric bulk on the yield and enantioselectivity of the CAIMCP reaction to form 6-methylbicyclo[4.1.0]heptan-2-one derivatives. Data adapted from Honma et al.[2].
References
-
Title : Asymmetric Catalysis on the Intramolecular Cyclopropanation of α-Diazo-β-keto Sulfones Source : Journal of the American Chemical Society (2003, 125, 2860-2861) URL :[Link]
-
Title : Enantioselective Intramolecular Cyclopropanation of α-Diazo-β-keto Sulfones: Asymmetric Synthesis of Bicyclo[4.1.0]heptanes and Tricyclo[4.4.0.0]decenes Source : Tetrahedron Letters (2003, 44, 9007-9011) URL :[Link]
-
Title : Enantioselective total synthesis of (+)-digitoxigenin Source : Tetrahedron Letters (2007, 48, 1541-1544) URL :[Link]
Sources
preventing unwanted ring cleavage in 6-methylbicyclo[4.1.0]heptan-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Ring Cleavage
Welcome to the technical support center for 6-methylbicyclo[4.1.0]heptan-2-one. This guide is designed to provide in-depth troubleshooting and practical advice for chemists and researchers working with this versatile yet sensitive bicyclic ketone. The inherent ring strain of the cyclopropane moiety makes it a valuable synthetic intermediate, but also susceptible to undesired ring-opening reactions.[1][2] This resource addresses common challenges and offers solutions to preserve the integrity of the bicyclo[4.1.0]heptane core during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a complex mixture of products, and I suspect cyclopropane ring cleavage. What are the most common causes?
Unwanted ring cleavage of 6-methylbicyclo[4.1.0]heptan-2-one is most frequently initiated by acidic or electrophilic reagents. The high ring strain of the cyclopropane ring makes it susceptible to cleavage, especially when the adjacent ketone functionality is activated.[1]
Common Causes:
-
Acidic Conditions: Both Brønsted and Lewis acids can protonate or coordinate to the carbonyl oxygen, which activates the cyclopropane ring towards nucleophilic attack and subsequent cleavage.[1] This often proceeds through the formation of a stable carbocation intermediate.
-
Electrophilic Attack: Electrophiles can interact with the electron-rich cyclopropane ring, leading to a cascade of reactions that result in ring opening.
-
Reductive Conditions: Certain reducing agents, particularly under harsh conditions, can lead to reductive cleavage of the cyclopropane ring.[1] For instance, while NaBH₄ typically reduces the ketone to an alcohol, under specific conditions, it can also induce ring opening.[1]
-
Transition Metal Catalysis: While powerful for various transformations, some transition metals like palladium (Pd) and nickel (Ni) can catalyze ring-opening reactions.[1][3]
Q2: I need to perform a reaction on the ketone, but the conditions are causing ring cleavage. How can I protect the carbonyl group?
Protecting the ketone as an acetal or ketal is a standard and effective strategy to prevent its participation in unwanted side reactions, thereby preserving the cyclopropane ring.[4][5][6][7]
Recommended Protocol: Acetal Protection
This protocol describes the formation of a cyclic acetal using ethylene glycol, which is generally stable under basic, nucleophilic, and reductive conditions.
| Step | Procedure | Reagent/Solvent | Temperature (°C) | Time (h) | Notes |
| 1 | Dissolve 6-methylbicyclo[4.1.0]heptan-2-one in toluene. | Toluene | Room Temperature | - | Ensure the starting material is fully dissolved. |
| 2 | Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TSA). | Ethylene glycol, p-TSA | Room Temperature | - | Use a 1.1 to 1.5 molar excess of ethylene glycol. |
| 3 | Heat the mixture to reflux using a Dean-Stark apparatus to remove water. | - | Reflux (approx. 111°C for toluene) | 2-4 | Monitor the reaction by TLC until the starting material is consumed. |
| 4 | Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. | Saturated NaHCO₃ (aq) | Room Temperature | - | This neutralizes the acidic catalyst. |
| 5 | Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). | Diethyl ether or Ethyl acetate | Room Temperature | - | Perform two to three extractions for optimal recovery. |
| 6 | Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Anhydrous Na₂SO₄ | Room Temperature | - | The crude product can be purified by column chromatography if necessary. |
Deprotection: The acetal can be easily removed to regenerate the ketone by treatment with aqueous acid (e.g., dilute HCl or acetic acid) in a solvent like acetone or THF.
Q3: I am attempting a nucleophilic addition to the carbonyl group, but am observing ring-opened byproducts. What conditions favor the desired 1,2-addition without cleavage?
To favor nucleophilic addition at the carbonyl over ring cleavage, it is crucial to control the reaction conditions to minimize the activation of the cyclopropane ring.
Key Considerations:
-
Choice of Nucleophile: Use soft, non-basic nucleophiles when possible. Hard, basic nucleophiles are more likely to induce side reactions.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the energy available for the higher activation energy pathway of ring cleavage.
-
Lewis Acid Catalysis: If a Lewis acid is required to activate the carbonyl, use a mild one in stoichiometric or sub-stoichiometric amounts. Scandium(III) triflate (Sc(OTf)₃) has been used in catalytic amounts for asymmetric ring-opening reactions, highlighting the need for careful selection.[8] For additions where ring-opening is to be avoided, even milder Lewis acids or their complete omission is preferable.
Q4: Are there specific reagents that are known to be incompatible with the 6-methylbicyclo[4.1.0]heptan-2-one system?
Yes, certain reagents are highly likely to induce ring cleavage and should be used with extreme caution or avoided altogether if the bicyclic core needs to be maintained.
Reagents to Use with Caution or Avoid:
-
Strong Brønsted Acids: Sulfuric acid, hydrochloric acid, and other strong acids will readily promote ring opening.[1][9]
-
Strong Lewis Acids: Aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃) can strongly coordinate to the carbonyl and facilitate cleavage.
-
Certain Oxidizing Agents: Strong oxidizing agents, particularly under acidic conditions, can lead to complex reaction pathways including ring cleavage.
-
Electrophilic Halogenating Agents: Reagents like N-bromosuccinimide (NBS) in the presence of an initiator can lead to radical-based ring opening.
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to overcoming common experimental hurdles.
Problem 1: Ring Cleavage Under Acidic Conditions
Scenario: You are attempting an acid-catalyzed reaction, such as an acetal formation or an enol ether synthesis, and are observing significant formation of ring-opened products.
Root Cause Analysis: The protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon and simultaneously weakens the adjacent C-C bonds of the cyclopropane ring, making it susceptible to cleavage.[1][10][11] The formation of a stabilized carbocation upon ring opening is a strong thermodynamic driving force.
Proposed Solutions:
-
Use a Milder Acid Catalyst: Switch from strong acids like H₂SO₄ or HCl to milder alternatives such as p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or an acidic resin like Amberlyst-15. These provide sufficient catalysis for many reactions without being aggressive enough to promote significant ring cleavage.
-
Stoichiometric Control of Lewis Acids: If a Lewis acid is necessary, use it in catalytic amounts rather than stoichiometric amounts. Consider weaker Lewis acids like zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂).
-
Aprotic Conditions: Whenever possible, run the reaction under aprotic conditions to avoid the presence of protons that can initiate cleavage.
Problem 2: Unwanted Rearrangements and Ring Expansion
Scenario: Your reaction yields products with a different carbon skeleton, such as cyclopentane or cyclohexane derivatives.
Root Cause Analysis: Ring expansion can occur following the initial ring cleavage. The carbocation intermediate formed upon acid-catalyzed ring opening can undergo rearrangements to form more stable five- or six-membered rings.[11]
Visualizing the Pathways:
Caption: Desired vs. Undesired Reaction Pathways.
Preventative Measures:
-
Avoid Strong Acids: As with general ring cleavage, the primary method to prevent rearrangements is to avoid the formation of the carbocation intermediate by using non-acidic conditions.
-
Protecting Group Strategy: If the subsequent steps require conditions that would induce rearrangement, protect the ketone first. An acetal protecting group is inert to many reagents that could cause such rearrangements.[4][5]
Problem 3: Ring Cleavage During Reductions of the Ketone
Scenario: You are trying to reduce the ketone to the corresponding alcohol (6-methylbicyclo[4.1.0]heptan-2-ol) but are getting ring-opened byproducts.
Root Cause Analysis: While common hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) primarily target the carbonyl, over-reduction or harsh reaction conditions can lead to reductive cleavage of the cyclopropane ring.[1]
Optimized Reduction Protocol:
This protocol uses a mild reducing agent at low temperatures to selectively reduce the ketone.
| Step | Procedure | Reagent/Solvent | Temperature (°C) | Time (h) | Notes |
| 1 | Dissolve 6-methylbicyclo[4.1.0]heptan-2-one in methanol or ethanol. | Methanol or Ethanol | 0 | - | Cool the solution in an ice bath. |
| 2 | Add sodium borohydride (NaBH₄) portion-wise. | Sodium Borohydride | 0 | - | This helps to control the reaction exotherm. |
| 3 | Stir the reaction at 0 °C. | - | 0 | 1-2 | Monitor by TLC for the disappearance of the starting material. |
| 4 | Slowly add water or dilute aqueous HCl to quench the excess NaBH₄. | Water or dilute HCl (aq) | 0 | - | Be cautious as hydrogen gas will be evolved. |
| 5 | Extract the product with an organic solvent. | Ethyl acetate or Dichloromethane | Room Temperature | - | Perform multiple extractions. |
| 6 | Dry the combined organic layers, filter, and concentrate. | Anhydrous MgSO₄ or Na₂SO₄ | Room Temperature | - | Purify by column chromatography if needed. |
Experimental Workflow for Selective Ketone Reduction:
Caption: Workflow for Mild Reduction of the Ketone.
References
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (2025). Benchchem.
- Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers (RSC Publishing).
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). Organic Letters - ACS Publications.
- Mechanism of Acid Catalysed Opening of the Cyclopropane Ring in the Thujols. (1978). RSC Publishing.
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021).
- Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. ResearchGate.
- Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. (2006). Bulletin of the Chemical Society of Japan - Oxford Academic.
- Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. (2018). ACS Publications.
- Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. ResearchGate.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.
- Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2015). PubMed.
- Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo. Who we serve.
- A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane. Benchchem.
- Ring opening of cyclopropyl ketones by trimethylsilyl iodide. ACS Publications.
- Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. (2007). Organometallics - ACS Publications.
- Appendix 6: Protecting groups. Oxford Learning Link.
- 6.3: Carbonyl Protecting Groups. (2026). Chemistry LibreTexts.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Acetals as Protecting Groups for Aldehydes and Ketones. (2025). Chemistry Steps.
- Synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives and their herbicidal activity. (2026). ResearchGate.
- An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles. ResearchGate.
- Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry.
- (2r)-6-methylbicyclo[4.1.0]heptan-2-ol. Sigma-Aldrich.
- 6-Methylbicyclo[4.1.0]heptan-2-one. PubChem.
- 6-Methylbicyclo[4.1.0]heptan-2-one. Sigma-Aldrich.
- 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. the NIST WebBook.
- Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cycl. ACS Publications.
- Lewis base‐catalyzed intramolecular cyclization synthesis of bicyclo[4.1.0]heptanes. ResearchGate.
- 6-METHYLBICYCLO[4.1.0]HEPTAN-2-ONE. Sigma-Aldrich.
- Bicyclo(4.1.0)heptan-2-ol. PubChem.
- Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. ResearchGate.
- Six- vs Seven-Membered Ring Formation from the 1-Bicyclo[4.1.0]heptanylmethyl Radical: Synthetic and ab Initio Studies. The Journal of Organic Chemistry - ACS Publications.
- Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. PMC.
- Bicyclo[4.1.0]heptan-2-ol, 3,7,7-trimethyl-, (1α,2α,3β,6α)-. the NIST WebBook.
- Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. (2025). PubMed.
- Bicyclo[4.1.0]heptan-2-one. Sigma-Aldrich.
- Bicyclo[4.1.0]heptane,1-methyl-. Guidechem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Enantiomeric Excess in 6-Methylbicyclo[4.1.0]heptan-2-one Production
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to establish contiguous stereocenters on rigid carbocyclic frameworks. The 6-methylbicyclo[4.1.0]heptan-2-one scaffold is a critical intermediate in the synthesis of conformationally locked carbocyclic nucleosides and targeted antiviral agents [4].
However, achieving a high enantiomeric excess (ee > 90%) during the cyclopropanation of 3-methylcyclohex-2-en-1-one is notoriously difficult due to steric clashes at the beta-methyl position. This guide dissects the causality behind common experimental failures and provides self-validating protocols to optimize your asymmetric workflows.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My enantiomeric excess (ee) plateaus at ~65% when using standard Corey-Chaykovsky conditions (chiral sulfonium ylides) on 3-methylcyclohex-2-en-1-one. How can I break through this ceiling?
A1: Mechanistic Causality & Solution The standard ylide-mediated cyclopropanation relies on the reversible formation of a betaine intermediate. When a beta-substituent (like the 3-methyl group on your starting enone) is present, the steric clash during the critical C-C bond-rotation step accelerates the reversion of the betaine back to the starting materials. This reversibility erodes the kinetic stereocontrol.
The Fix: Abandon the ylide approach for sterically hindered enones. Instead, transition to an enantioselective Michael-Initiated Ring Closure (MIRC) [1]. By utilizing a chiral secondary amine (e.g., a prolinol silyl ether) with an alpha-halo nucleophile, you activate the enone via a rigid iminium ion. The bulky prolinol group effectively shields one face of the enone, dictating the trajectory of the Michael addition. Once the enamine forms, intramolecular alkylation is rapid and irreversible, locking in the stereocenters.
Q2: I've transitioned to a Ru(II)-Pheox catalyzed carbene transfer using diazoacetates, but I am observing massive amounts of diazo dimerization and poor yields of the cyclopropanated product. What is failing?
A2: Mechanistic Causality & Solution Transition-metal catalyzed asymmetric cyclopropanation relies on the electrophilicity of the metal-carbene intermediate [3]. The 3-methylcyclohex-2-en-1-one substrate is inherently electron-deficient compared to standard unactivated olefins. Consequently, the nucleophilic attack of the enone onto the Ru-carbene is sluggish, allowing the Ru-carbene to survive long enough to react with another equivalent of the diazo compound (carbene-carbene coupling).
The Fix:
-
Electronic Tuning: Switch from standard ethyl diazoacetate to an ester- or ketone-functionalized diazoacetate (e.g., succinimidyl diazoacetate). This alters the electronics of the carbene, increasing its reactivity toward electron-deficient olefins.
-
Kinetic Control: You must keep the steady-state concentration of the diazo compound extremely low. Add the diazo reagent strictly via a syringe pump over 10–12 hours.
Q3: Direct chiral HPLC of 6-methylbicyclo[4.1.0]heptan-2-one yields broad peaks and poor resolution. How do I definitively validate the absolute configuration and ee without relying on a black-box chromatographic method?
A3: Self-Validating Derivatization Protocol Do not rely on poor UV-chromophore HPLC traces. Instead, reduce the ketone to the corresponding allylic/homoallylic alcohol using a standard Luche reduction (CeCl₃/NaBH₄). Follow this by esterification with (R)- and (S)-Mosher's acid chlorides. The resulting diastereomers can be analyzed via ¹H and ¹⁹F NMR. The chemical shift dispersion (Δδ) provides an unambiguous, self-validating readout of both the enantiomeric excess and the absolute configuration, ensuring the integrity of downstream ring-opening reactions [2].
Part 2: Visualizing the Optimization Logic
Diagnostic workflow for resolving low enantiomeric excess in cyclopropanation.
Mechanistic sequence of enantioselective Michael-Initiated Ring Closure (MIRC).
Part 3: Quantitative Data & Protocol
Quantitative Optimization Data
The following table summarizes the causal relationship between the chosen catalytic system, the reaction parameters, and the resulting stereochemical fidelity.
| Catalytic System | Nucleophile / Carbene Source | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Primary Failure Mode |
| Chiral Sulfide Ylide | Dimethylsulfoxonium methylide | 25 | 45 | 62 | Betaine reversibility due to steric clash |
| Ru(II)-Pheox Complex | Ethyl diazoacetate (Bolus addition) | 25 | 38 | 75 | Severe diazo dimerization |
| Ru(II)-Pheox Complex | Succinimidyl diazoacetate (Syringe Pump) | 0 | 82 | 91 | Background uncatalyzed reaction at >10°C |
| Prolinol Ether (MIRC) | Diethyl bromomalonate | -20 | 89 | 98 | Sluggish enamine alkylation if base is omitted |
Self-Validating Methodology: Organocatalytic MIRC Synthesis
This protocol leverages the iminium-enamine activation pathway to bypass the steric limitations of traditional cyclopropanation.
Step 1: Preparation of the Chiral Catalyst Complex In an oven-dried Schlenk flask purged with argon, dissolve 0.1 equivalents of (S)-diphenylprolinol trimethylsilyl ether and 0.1 equivalents of benzoic acid (acting as a co-catalytic proton shuttle) in anhydrous toluene to achieve a 0.2 M concentration.
Step 2: Substrate Pre-Equilibration Add 1.0 equivalent of 3-methylcyclohex-2-en-1-one to the stirring solution at room temperature. Stir for 15 minutes. Self-Validation Check: The solution will shift to a faint yellow hue, indicating the steady-state formation of the active iminium species.
Step 3: Nucleophile Introduction Lower the reaction temperature strictly to -20 °C using a cryocooler. Dropwise, add 1.2 equivalents of diethyl bromomalonate. Maintaining this temperature is critical; exceeding -5 °C will lead to a breakdown in facial selectivity and drop the ee below 90%.
Step 4: Enamine-Mediated Ring Closure Add 1.2 equivalents of anhydrous sodium acetate (NaOAc). The inorganic base acts as an acid scavenger, facilitating the irreversible intramolecular alkylation of the enamine intermediate onto the alpha-bromo moiety.
Step 5: Reaction Monitoring & Quench Stir at -20 °C for 36 hours. Monitor the consumption of the enone via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). Once complete, quench the reaction cold with saturated aqueous NH₄Cl and extract three times with EtOAc.
Step 6: Isolation Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the highly enantioenriched 6-methylbicyclo[4.1.0]heptan-2-one derivative. Proceed to Mosher ester derivatization for absolute ee confirmation.
References
-
Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Technical Support Center: Purification of 6-Methylbicyclo[4.1.0]heptan-2-one
Welcome to the technical support center for the purification of 6-methylbicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this bicyclic ketone and its isomers. The information presented here is a synthesis of established methodologies and field-proven insights to ensure scientific integrity and experimental success.
Introduction
6-Methylbicyclo[4.1.0]heptan-2-one, a derivative of thujone, is a bicyclic monoterpene with a complex stereochemistry.[1][2] Its bicyclo[4.1.0]hexanone core contains three contiguous stereocenters, leading to the possibility of multiple diastereomers and enantiomers.[1] The purification of this compound is often complicated by the presence of closely related isomers, whose similar physical properties make separation a significant challenge. This guide provides detailed protocols and troubleshooting advice for various purification techniques.
Frequently Asked Questions (FAQs)
General Purity & Stability
Q1: My initial crude product of 6-methylbicyclo[4.1.0]heptan-2-one is a dark-colored oil. What is the likely cause and how can I address it?
A1: Dark coloration in the crude product often indicates the presence of polymeric byproducts or other high-molecular-weight impurities formed during the synthesis.[3] A simple and effective preliminary purification step is to treat the crude material with a small amount of syrupy phosphoric acid (2-10% by volume) and reflux the mixture for a short period (5-10 minutes) before distillation.[3] This acid treatment can help to break down some of the impurities without significantly affecting the desired ketone.
Q2: I am concerned about the thermal stability of 6-methylbicyclo[4.1.0]heptan-2-one during distillation. What precautions should I take?
A2: While many bicyclic ketones are reasonably stable, prolonged exposure to high temperatures can lead to degradation or isomerization. To mitigate this, vacuum distillation is highly recommended. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a milder temperature. For compounds with boiling points that are still high under a moderate vacuum, fractional distillation under reduced pressure can provide the necessary separation efficiency at lower temperatures.[4][5]
Isomer Separation
Q3: My sample contains a mixture of α- and β-thujone isomers. How can I separate them?
A3: The separation of α- and β-thujone diastereomers is a classic challenge. A highly effective and selective method involves the use of a sodium bisulfite addition product.[6] The carbonyl group of the β-isomer is more sterically accessible and readily forms a solid bisulfite adduct upon treatment with aqueous sodium bisulfite (NaHSO3). The α-isomer, with its more hindered carbonyl, does not react under these conditions. The solid adduct of the β-isomer can be isolated by filtration and then treated with a mild base, such as aqueous sodium carbonate (Na2CO3), to regenerate the pure β-thujone.[6] This method is often more practical and scalable than chromatographic separations for this specific purpose.
Q4: Can I use chromatography to separate the diastereomers of 6-methylbicyclo[4.1.0]heptan-2-one?
A4: Yes, chromatography is a viable option, although it can be challenging. Flash chromatography on silica gel using a non-polar eluent system, such as a mixture of ethyl acetate and hexanes (e.g., 5% EtOAc/hexanes), can achieve separation.[2] However, due to the similar polarities of the diastereomers, baseline separation may require careful optimization of the solvent system and a long column. For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be very effective in resolving both diastereomers and enantiomers.[7]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers. | Eluent system is not optimized; Column is overloaded; Inappropriate stationary phase. | 1. Optimize Eluent: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes) to find the optimal mobile phase for separation.[8] 2. Reduce Loading: Decrease the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor resolution. 3. Change Stationary Phase: If silica gel is ineffective, consider using alumina or a bonded-phase silica for different selectivity. |
| Product is not eluting from the column. | Eluent is too non-polar; Compound is strongly adsorbed to the stationary phase. | 1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. 2. Consider a Different Stationary Phase: If your compound has very polar functional groups, it may be irreversibly binding to silica. A less acidic stationary phase like neutral alumina might be a better choice. |
| Product elutes with impurities. | Co-elution of compounds with similar polarities. | 1. Fine-tune the Eluent: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. 2. Recrystallization: If the purified fraction is a solid, recrystallization can be a powerful final purification step. 3. Re-chromatograph: If necessary, re-purify the collected fractions using a different solvent system or a different type of chromatography (e.g., preparative HPLC). |
Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| "Bumping" or uneven boiling. | Lack of boiling chips or inadequate stirring; High heat input. | 1. Add Boiling Chips/Stir Bar: Always use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. 2. Controlled Heating: Use a heating mantle with a controller or an oil bath for even and controlled heating. Avoid "hot spots." |
| Inadequate separation in fractional distillation. | Inefficient fractionating column; Distillation rate is too fast; Poor insulation. | 1. Use an Efficient Column: For compounds with close boiling points, a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary.[4] 2. Slow Distillation Rate: A slow and steady distillation rate allows for proper equilibration between the liquid and vapor phases in the column, leading to better separation. 3. Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient. |
| Product decomposition. | Distillation temperature is too high. | 1. Use Vacuum Distillation: Reduce the pressure to lower the boiling point of your compound.[5] 2. Steam Distillation: If the compound is immiscible with water and volatile, steam distillation can be a gentle alternative. |
HPLC/GC Analysis & Purification
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// Troubleshooting Steps check_column [label="Check Column Condition"]; adjust_mobile_phase [label="Adjust Mobile Phase/Gradient"]; optimize_injection [label="Optimize Injection Volume/Concentration"]; check_detector [label="Check Detector Settings"]; thermostat_column [label="Thermostat the Column"]; derivatize [label="Consider Derivatization"];
// Connections start -> peak_fronting; start -> poor_resolution; start -> no_peaks; start -> irreproducible_rt;
peak_fronting -> check_column [label="Column degradation?"]; peak_fronting -> optimize_injection [label="Overload?"]; poor_resolution -> adjust_mobile_phase [label="Suboptimal separation?"]; poor_resolution -> check_column [label="Loss of efficiency?"]; no_peaks -> check_detector [label="Detector on/correct wavelength?"]; no_peaks -> derivatize [label="Poor chromophore?"]; irreproducible_rt -> thermostat_column [label="Temperature fluctuations?"]; irreproducible_rt -> adjust_mobile_phase [label="Mobile phase instability?"]; } dot Caption: Troubleshooting workflow for common HPLC/GC issues.
Q5: My bicyclic ketone has a weak UV chromophore, making HPLC detection difficult. What can I do?
A5: For ketones with poor UV absorbance, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a standard and effective technique.[9][10] The resulting hydrazone derivatives are highly colored and have strong UV absorbance around 360 nm, significantly enhancing detection sensitivity.[11][12]
Q6: I am using Gas Chromatography (GC) for analysis, but the isomers are not well-resolved. How can I improve the separation?
A6: For GC separation of stereoisomers, a chiral column is often necessary.[2] Columns with cyclodextrin-based stationary phases, such as Rt-βDEXsa, have been shown to provide baseline separation for all four thujone stereoisomers.[2] Additionally, optimizing the temperature program is crucial. A slow temperature ramp (e.g., 5 °C/min) can significantly improve resolution.[2]
Experimental Protocols
Protocol 1: Purification of β-Thujone via Bisulfite Adduct Formation
This protocol is adapted from a procedure for the isolation of β-thujone from cedar leaf oil.[6]
Objective: To selectively isolate β-thujone from a mixture containing α- and β-isomers.
Materials:
-
Crude oil containing a mixture of thujone isomers
-
Ethanolic sodium hydroxide solution
-
Saturated aqueous sodium bisulfite (NaHSO3) solution
-
Saturated aqueous sodium carbonate (Na2CO3) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Epimerization (Optional but Recommended): If the starting material is rich in the α-isomer, it is beneficial to first enrich the β-isomer. Dissolve the crude oil in ethanol and add a solution of sodium hydroxide in ethanol. Stir the mixture at room temperature to allow for epimerization at the α-carbon. This will shift the equilibrium to favor the more stable β-isomer.[6]
-
Bisulfite Adduct Formation: To the isomer mixture, add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The β-thujone will react to form a solid precipitate of the bisulfite addition product. The α-isomer will remain in solution.
-
Isolation of the Adduct: Collect the solid precipitate by vacuum filtration and wash it with diethyl ether to remove any unreacted α-thujone and other impurities.
-
Regeneration of β-Thujone: Suspend the collected solid in a saturated aqueous solution of sodium carbonate. The bisulfite adduct will decompose, liberating the pure β-thujone.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield highly pure β-thujone.[6]
Protocol 2: Flash Chromatography for Isomer Separation
Objective: To separate diastereomers of 6-methylbicyclo[4.1.0]heptan-2-one using flash column chromatography.
// Nodes start [label="Start: Crude Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_column [label="Prepare Silica Gel Column"]; load_sample [label="Load Sample onto Column"]; elute [label="Elute with Solvent Gradient\n(e.g., Hexanes to EtOAc/Hexanes)"]; collect_fractions [label="Collect Fractions"]; tlc_analysis [label="Analyze Fractions by TLC"]; combine_pure [label="Combine Pure Fractions"]; evaporate [label="Evaporate Solvent"]; end [label="End: Purified Isomers", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> prep_column; prep_column -> load_sample; load_sample -> elute; elute -> collect_fractions; collect_fractions -> tlc_analysis; tlc_analysis -> combine_pure [label="Identify pure fractions"]; combine_pure -> evaporate; evaporate -> end; } dot Caption: General workflow for flash chromatography purification.
Materials:
-
Crude 6-methylbicyclo[4.1.0]heptan-2-one mixture
-
Silica gel (for flash chromatography)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
Fraction collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 2%, 5%, 10% EtOAc in hexanes). The ideal solvent system will give good separation between the spots corresponding to the isomers, with the lower spot having an Rf value of approximately 0.2-0.3. A 5% EtOAc/hexanes mixture is a good starting point.[2]
-
Column Packing: Prepare a flash chromatography column with silica gel, slurried in the initial, least polar eluent (e.g., pure hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and load it onto the top of the silica gel bed. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is needed, start with a less polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the composition of the collected fractions by TLC.
-
Combining and Concentrating: Combine the fractions that contain the pure desired isomer(s) and remove the solvent by rotary evaporation to obtain the purified product.
References
-
Shreve, R. L., & Williamson, B. L. (2011). Isolation and Structure Elucidation of the Terpene β-Thujone from Cedar Leaf Oil. Journal of Chemical Education, 88(4), 469-471. [Link]
-
El-Kouhen, M., et al. (2013). Attempts to separate (-)-α-thujone, (+)-β-thujone epimers from camphor enantiomers by enantioselective HPLC with polarimetric detection. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-7. [Link]
-
SIELC Technologies. (2018, February 17). Separation of Michler's ketone on Newcrom R1 HPLC column. [Link]
-
Karp, F., & Al-Rashida, M. (2021). A three-step enantioselective synthesis of (+)- and (-)-α-thujone. Organic & Biomolecular Chemistry, 19(33), 7233-7236. [Link]
-
Lytton-Jean, A. K., & DeGrandpre, M. D. (2016). Detection of the Previously Unobserved Stereoisomers of Thujone in the Essential Oil and Consumable Products of Sage (Salvia officinalis L.). Journal of Agricultural and Food Chemistry, 64(21), 4319-4326. [Link]
-
ResearchGate. (n.d.). Attempts to separate (–)--thujone, (+)--thujone epimers from camphor enantiomers by enantioselective HPLC with polarimetric detection | Request PDF. [Link]
-
PubChem. (n.d.). 6-Methylbicyclo[4.1.0]heptan-2-one. [Link]
-
NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. In NIST Chemistry WebBook. [Link]
- Heinzelman, R. V. (1950). U.S. Patent No. 2,513,534. U.S.
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Hedrick, J. L., et al. (2013). Synthesis and Polymerization of Bicyclic Ketals: A Practical Route to High-Molecular Weight Polyketals. Journal of the American Chemical Society, 135(30), 10958-10961. [Link]
-
Romo, D., et al. (n.d.). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. American Chemical Society. [Link]
-
Library and Archives Canada. (n.d.). SYNTHESIS OF [3.2.1] - BICYCLIC KETONES VIA MORITA- BAYLIS- HILLMAN ADDUCTS. [Link]
-
Griesbeck, A. G., et al. (2007). Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones. Organic Letters, 9(24), 4975-4978. [Link]
-
Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Li, Z., et al. (2022). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. Nature Communications, 13(1), 6093. [Link]
-
Wills, M., & Grogan, G. (2023). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. International Journal of Molecular Sciences, 24(21), 15582. [Link]
-
Duda, K., et al. (2022). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Catalysts, 12(5), 548. [Link]
-
Vardon, D. R., et al. (2021). Properties of Bicyclic and Multicyclic Hydrocarbons as Bio-derived Compression Ignition Fuels That Can Be Prepared via Aldol Condensation/Hydrodeoxygenation of Cyclic Ketones. Sustainable Energy & Fuels, 5(10), 2695-2708. [Link]
-
NIST. (n.d.). Bicyclo[4.1.0]heptan-2-ol, 3,7,7-trimethyl-, (1α,2α,3β,6α)-. In NIST Chemistry WebBook. [Link]
-
Saunders, J., et al. (2018). Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions. Canadian Journal of Chemistry, 96(1), 1-8. [Link]
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Agilent Technologies. (n.d.). GC and GC/MS Columns & Supplies. [Link]
-
LibreTexts Chemistry. (2021, March 5). 5.3: Fractional Distillation. [Link]
-
Cardoso, C. A., & de Andrade, J. B. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 94(3), 468-473. [Link]
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de Lira, T. S., et al. (2017). Fractional Distillation of Organic Liquid Compounds Produced by Catalytic Cracking of Fats, Oils, and Grease. Journal of the American Oil Chemists' Society, 94(6), 845-857. [Link]
-
Stepan, A., et al. (2022). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 87(2), 1255-1265. [Link]
-
SciSpace. (n.d.). gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. [Link]
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University of Glasgow. (n.d.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. [Link]
- Google Patents. (n.d.). Preparation of ketone containing cyclic compounds.
-
Rakhmawati, R., et al. (2024). GC-MS and in silico analyses revealed the potential inhibitory activity of compounds isolated from Ciplukan herb (Physalis angulata L.) targeting GLUT-4 receptors. Journal of Applied Pharmaceutical Science, 14(08), 142-149. [Link]
-
Angene. (n.d.). 6-Methylbicyclo[4.1.0]heptan-2-one(CAS# 14845-41-1). [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating NMR Peak Overlap in 6-Methylbicyclo[4.1.0]heptan-2-one Analysis
Welcome to the technical support center for resolving complex NMR spectra. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with NMR peak overlap, specifically in the analysis of 6-methylbicyclo[4.1.0]heptan-2-one. The principles and techniques discussed here are broadly applicable to other complex small molecules.
The rigid, bicyclic structure of 6-methylbicyclo[4.1.0]heptan-2-one, coupled with the presence of multiple stereocenters, often leads to significant signal overlap in both 1H and 13C NMR spectra. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these issues, ensuring accurate structural elucidation and characterization.
Understanding the Challenge: Why Does Peak Overlap Occur in 6-Methylbicyclo[4.1.0]heptan-2-one?
The inherent structural features of 6-methylbicyclo[4.1.0]heptan-2-one contribute to spectral complexity. The bicyclo[4.1.0]heptane core restricts conformational flexibility, leading to protons and carbons in similar chemical environments having very close chemical shifts. The presence of a methyl group and a carbonyl group further complicates the electronic environment, and the potential for multiple diastereomers can result in a mixture of compounds with nearly identical spectra, exacerbating peak overlap.[1]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the NMR analysis of 6-methylbicyclo[4.1.0]heptan-2-one.
Q1: My 1H NMR spectrum shows a crowded region of multiplets that are difficult to assign. What are the first steps I should take?
A1: Before resorting to more advanced techniques, it's crucial to ensure your basic experimental setup is optimized.
-
Sample Preparation:
-
Concentration: Highly concentrated samples can lead to line broadening. Try diluting your sample. Conversely, if your signal-to-noise is low, you may need to concentrate it, but be mindful of potential aggregation.[2]
-
Solvent Choice: The choice of solvent can significantly influence chemical shifts. If you are using a standard solvent like CDCl3, consider acquiring a spectrum in a more polar or aromatic solvent (e.g., DMSO-d6, C6D6). The solvent-induced shifts can sometimes be enough to resolve overlapping signals.
-
-
Acquisition Parameters:
-
Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming. Poor shimming is a common cause of broad peaks, which can worsen overlap.[3]
-
Acquisition Time: A longer acquisition time can improve digital resolution, which may help to better resolve closely spaced peaks.
-
Temperature: Variable temperature (VT) NMR can be a powerful tool.[4] Changes in temperature can affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts that may resolve overlap.
-
Q2: I've optimized my 1D experiment, but the peak overlap persists. What's the next logical step?
A2: If optimizing the 1D experiment is insufficient, the next step is to utilize two-dimensional (2D) NMR experiments. These experiments spread the NMR signals into a second dimension, providing another layer of information that can resolve overlap.[5][6]
Workflow for Selecting a 2D NMR Experiment:
Caption: Step-by-step workflow for a lanthanide shift reagent experiment.
Chiral Solvating Agents (CSAs)
If you are dealing with a racemic mixture and want to resolve the signals of the two enantiomers, chiral solvating agents can be used. [7][8][9]CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of your analyte. [10]These diastereomeric complexes have different NMR spectra, allowing for the resolution of the enantiomeric signals. [11]
Experimental Protocol for Using Chiral Solvating Agents:
-
Initial Spectrum: Acquire a 1D 1H NMR spectrum of your racemic sample.
-
Add CSA: Add a molar excess of the CSA to the NMR tube.
-
Acquire Spectrum: Acquire another 1D 1H NMR spectrum and look for splitting of signals into two sets, one for each enantiomer.
References
- US11008354B2 - Chiral solvating agents - Google Patents. (n.d.).
- Lanthanide Shift Reagents in NMR | PDF. (n.d.). Scribd.
- Chiral NMR solvating additives for differentiation of enantiomers. (n.d.). PubMed.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity | ACS Central Science. (2016, April 20). ACS Publications.
- Lanthanide shift reagents in nmr | PPTX. (n.d.). Slideshare.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). Semantic Scholar.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry. (2022, September 8). ACS Publications.
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- 23.1: NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts.
- Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. (n.d.).
- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.).
- qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. (2014, October 30).
- Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (n.d.). PMC.
- The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC - NIH.
- Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020, November 17).
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16).
- A Symphony of NMR Data: Enhancing Structural Elucidation - Mestrelab Research. (2023, December 11).
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16).
- Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research. (2019, March 27). ACS Publications.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- What analytical methods are used to find diastereomers using 2D COSY, and how does this technique he... Show More. (n.d.). Proprep.
- 6-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 549327. (n.d.). PubChem.
- Practical guide for quantitative 1D NMR integration. (2010, May 10).
- 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. (n.d.). The NIST WebBook.
- (2r)-6-methylbicyclo[4.1.0]heptan-2-ol. (n.d.). Sigma-Aldrich.
-
NMR Techniques in Organic Chemistry: a quick guide.[11][12] (n.d.). Retrieved from
- How can I interpret a NMR with so much noises and peak overlaps? (2020, September 23). ResearchGate.
- Bicyclo[4.1.0]heptan-2-one(5771-58-4) 1 H NMR. (n.d.). ChemicalBook.
- 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts.
- (1R,2S,4R,6S)-6-methylbicyclo[2.2.1]heptan-2-ol. (n.d.). SpectraBase.
- Getting Your Peaks in Line: A Review of Alignment Methods for NMR Spectral Data. (2013, April 15). PMC.
- Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (2024, May 7). Kristin Persson.
- Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... (n.d.). ResearchGate.
- Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group.
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Technical Support Center: Solvent Effects on the Stability of 6-Methylbicyclo[4.1.0]heptan-2-one
Welcome to the dedicated technical support guide for 6-methylbicyclo[4.1.0]heptan-2-one. As specialists in complex molecular scaffolds, we understand that the unique strained-ring system of this bicyclic ketone presents significant stability challenges that can impact experimental reproducibility and outcomes. This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols to ensure the integrity of your compound during storage, reaction, and analysis.
Our approach is built on explaining the causality behind experimental phenomena. The inherent ring strain of the cyclopropane fused to a cyclohexane ring, combined with the reactivity of the ketone functional group, makes 6-methylbicyclo[4.1.0]heptan-2-one susceptible to several solvent-influenced degradation and isomerization pathways. Understanding these pathways is the key to controlling them.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to help you quickly diagnose and solve specific problems encountered during your work.
Q1: After dissolving my sample in a common NMR solvent like CDCl₃ or DMSO-d₆, I see new, unexpected peaks appearing over time. What is happening?
Answer: This is a frequent observation and typically points to one of three solvent-mediated processes: keto-enol tautomerism, epimerization, or rearrangement. The solvent's properties play a critical role in which pathway is favored.
Potential Causes & Diagnostic Actions:
-
Keto-Enol Tautomerism: The compound is isomerizing to its enol form. This equilibrium is strongly influenced by the solvent. Polar, hydrogen-bond-accepting solvents like DMSO can stabilize the enol tautomer.[1]
-
Diagnostic Test: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The disappearance of a broad peak, typically downfield (>10 ppm), is indicative of an acidic enol proton that has exchanged with deuterium.
-
-
Epimerization: The stereocenters, particularly at the ring junction (C1 and C6), can be susceptible to isomerization under acidic or basic conditions, which may be present as impurities in the solvent. This is common in related natural products like thujone, which exists as α- and β-diastereomers.[2][3]
-
Diagnostic Test: Use 2D NMR techniques (like COSY and NOESY) to characterize the structure of the new species. An epimer will show a similar COSY spectrum but different through-space correlations in the NOESY.
-
-
Acid/Base-Catalyzed Rearrangement: The strained bicyclo[4.1.0] system can undergo ring-opening or rearrangement to form a more stable carbocation intermediate, especially in protic or acidic solvents.[4][5][6] This can lead to significant structural changes.
-
Diagnostic Test: Analyze the sample by LC-MS. A rearrangement will likely result in an isomer with the same mass but a different retention time and fragmentation pattern.
-
Recommended Corrective Actions:
-
For routine NMR, use a less polar, aprotic solvent like benzene-d₆ or toluene-d₈.
-
If you must use chloroform-d, ensure it is fresh and passed through a small plug of neutral alumina to remove acidic impurities.
-
To study the keto-enol equilibrium specifically, acquire spectra immediately after dissolution in various solvents and monitor the change in peak integrations over time.[7]
Q2: I am experiencing low or inconsistent recovery of 6-methylbicyclo[4.1.0]heptan-2-one after aqueous workup or silica gel chromatography. Why?
Answer: This issue points to degradation during purification. Both aqueous environments and stationary phases like silica gel can create conditions that promote instability.
Potential Causes & Diagnostic Actions:
-
Hydrolysis/Rearrangement during Workup: Exposure to acidic or basic aqueous solutions can catalyze degradation.[8] Even neutral water can be problematic if the compound is sensitive.
-
Troubleshooting: Minimize contact time with aqueous layers. Ensure any necessary pH adjustments are done quickly and at low temperatures. If possible, use brine washes followed by drying with anhydrous sodium sulfate and rapid solvent removal.
-
-
Degradation on Silica Gel: Standard silica gel is acidic and can act as a catalyst for rearrangement or enolization followed by decomposition.[9]
-
Troubleshooting:
-
Use deactivated silica gel (e.g., treated with triethylamine) for chromatography.
-
Alternatively, use a less acidic stationary phase like neutral alumina.
-
Perform flash chromatography quickly and at a low temperature if the compound is particularly sensitive.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features that make 6-methylbicyclo[4.1.0]heptan-2-one unstable?
Answer: The instability arises from a combination of two factors:
-
Ring Strain: The fusion of a cyclopropane ring and a cyclohexane ring creates significant angle and torsional strain.[10][11] Relieving this strain is a powerful thermodynamic driving force for rearrangement reactions, particularly if a reactive intermediate like a carbocation can be formed.[6]
-
Keto Group Reactivity: The ketone provides a site for enolization. The resulting enol or enolate is often more reactive than the ketone itself and can be a precursor to oxidation or other degradation pathways.[9]
Q2: How do solvent properties quantitatively affect the stability of the keto form?
Answer: The stability is primarily a function of solvent polarity and its ability to form hydrogen bonds. Polar solvents tend to favor the tautomer with the higher dipole moment.[1] While often assumed to be the keto form, theoretical and experimental data on related systems show this is not always the case.[12] Hydrogen bonding solvents can stabilize either the keto or enol form depending on specific interactions.[13] We have summarized the expected effects below.
Table 1: Influence of Solvent on the Stability of 6-Methylbicyclo[4.1.0]heptan-2-one
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Effect on Stability | Recommendation / Caution |
| Hexane | 1.9 | Nonpolar Aprotic | High Stability . Minimizes isomerization and rearrangement. | Recommended for long-term storage as a solution. |
| Toluene | 2.4 | Nonpolar Aprotic | High Stability . Similar to hexane. | Good choice for reactions at various temperatures. |
| Dichloromethane | 9.1 | Polar Aprotic | Moderate Stability . May promote rearrangement if acidic impurities are present. | Use freshly distilled or inhibitor-free grade. |
| Chloroform | 4.8 | Polar Aprotic | Low to Moderate Stability . Often contains trace HCl, which can catalyze degradation. | Pass through neutral alumina before use. |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate Stability . Its polarity can stabilize polar intermediates. | Good for analytical studies (e.g., HPLC) due to UV transparency. |
| DMSO | 46.7 | Polar Aprotic (H-bond acceptor) | Favors Enol Form . Can accelerate tautomerism. | Avoid for storage. Useful for experiments designed to study the enol.[1] |
| Methanol | 32.7 | Polar Protic | Low Stability . Prone to catalyzing rearrangement via protonation of the carbonyl. | Avoid for storage or routine handling. |
| Water | 80.1 | Polar Protic | Very Low Stability . High risk of hydrolysis and rearrangement. | Minimize contact during workups. |
Experimental Protocols
Protocol 1: Monitoring Compound Stability by ¹H NMR Spectroscopy
This protocol allows for the quantitative assessment of your compound's stability in a given solvent over time.
-
Sample Preparation:
-
Accurately weigh ~5 mg of 6-methylbicyclo[4.1.0]heptan-2-one into a clean NMR tube.
-
Add 0.6 mL of the deuterated solvent to be tested (e.g., CDCl₃, DMSO-d₆).
-
Add a known quantity of an inert internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum immediately after dissolution (t=0). Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for accurate integration.
-
Store the NMR tube at a controlled temperature (e.g., 25°C).
-
Acquire subsequent spectra at regular intervals (e.g., 1 hr, 4 hr, 24 hr, 48 hr).
-
-
Data Analysis:
-
For each spectrum, integrate the signal of the internal standard and one or more well-resolved signals corresponding to the parent compound.
-
Calculate the relative percentage of the parent compound remaining at each time point compared to t=0.
-
Plot the percentage of the parent compound vs. time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study via HPLC
This study helps identify potential degradation products and sensitive conditions.
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Stress Conditions: [8]
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 8 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes.
-
Neutral: Mix 1 mL of stock solution with 1 mL of purified water. Heat at 60°C for 8 hours.
-
Control: Use 1 mL of stock solution mixed with 1 mL of acetonitrile.
-
-
Analysis:
-
At the end of the stress period, cool the samples, neutralize if necessary, and dilute with the mobile phase.
-
Analyze all samples by reverse-phase HPLC with a UV or MS detector.
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Visualized Workflow: Troubleshooting Stability Issues
The following diagram provides a logical workflow for diagnosing and resolving stability problems with 6-methylbicyclo[4.1.0]heptan-2-one.
Caption: A logical workflow for troubleshooting common stability issues.
References
-
Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]
-
13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry. [Link]
-
Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Molecular Theory of Solvent Effect on Keto−Enol Tautomers of Formamide in Aprotic Solvents: RISM-SCF Approach. The Journal of Physical Chemistry B. [Link]
-
Thujone. Wikipedia. [Link]
-
Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. [Link]
-
INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. IDEALS. [Link]
-
Thujone. myadlm.org. [Link]
-
SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry. [Link]
-
Thujone, a widely debated volatile compound: What do we know about it?. Phytochemistry Reviews. [Link]
-
Thujone (WHO Food Additives Series 16). INCHEM. [Link]
-
A three-step enantioselective synthesis of (+)- and (-)-α-thujone. RSC Advances. [Link]
-
Stability Relationships in Bicyclic Ketones. ResearchGate. [Link]
-
Photoelectron Circular Dichroism of Bicyclic Ketones from Multiphoton Ionization with Femtosecond Laser Pulses. ChemPhysChem. [Link]
-
The Mass Spectra of Cyclic Ketones. Semantic Scholar. [Link]
-
Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer?. Quora. [Link]
-
Bicyclo[4.1.0]heptan-2-ol. PubChem. [Link]
-
6-Methylbicyclo[4.1.0]heptan-2-one. PubChem. [Link]
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Laboratory. [Link]
-
(+)-Sabinone. PubChem. [Link]
-
6-Methylbicyclo[4.1.0]heptan-2-one(CAS# 14845-41-1). Angene Chemical. [Link]
-
EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi. [Link]
-
7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. NIST WebBook. [Link]
-
Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal. [Link]
-
Synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives and their herbicidal activity. Journal of Pesticide Science. [Link]
-
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [Link]
-
Rearrangement Reactions (1) - Hydride Shifts. Master Organic Chemistry. [Link]
-
7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. Chemistry LibreTexts. [Link]
-
Theoretical study of the rearrangement reaction in bisorbicillinoid biosynthesis: insights into the molecular mechanisms involved. Organic & Biomolecular Chemistry. [Link]
-
SN1 Carbocation Rearrangements - Hydride Shift & Methyl Shift. YouTube. [Link]
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Technical Support Center: Troubleshooting 6-Methylbicyclo[4.1.0]heptan-2-one Oxidation Workflows
Welcome to the Technical Support Center for the oxidation of 6-methylbicyclo[4.1.0]heptan-2-one . This bicyclic system—featuring a highly strained cyclopropyl ring fused to a cyclohexanone core—presents unique chemo- and regioselectivity challenges. This guide is designed for researchers and drug development professionals to troubleshoot side product formation, understand the mechanistic causality behind reaction failures, and implement self-validating, field-proven protocols.
Part 1: Core Troubleshooting FAQs
Q1: Why am I observing significant ring-opened byproducts during standard mCPBA oxidation?
The Causality: The cyclopropane ring in 6-methylbicyclo[4.1.0]heptan-2-one possesses approximately 27.5 kcal/mol of inherent strain energy. Standard Baeyer-Villiger Oxidation (BVO) using unbuffered meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid as a stoichiometric byproduct. This acidic environment protonates the oxygen atoms of the Criegee intermediate or the resulting lactone, triggering a heterolytic C–C bond cleavage to relieve ring strain. This acid-catalyzed degradation pathway outcompetes the desired concerted migration, yielding complex mixtures of allylic or homoallylic alcohols and esters [1].
The Solution: You must decouple the oxidation step from the acidic byproduct. Implement a buffered system using a mild, insoluble base like Na₂HPO₄, which neutralizes the acid as it forms without hydrolyzing the product.
Q2: How do I predict and control the regioselectivity of the BVO lactone product?
The Causality: In standard aliphatic ketones, migratory aptitude strictly follows carbocation stability: tertiary > secondary > primary. In 6-methylbicyclo[4.1.0]heptan-2-one, the carbonyl (C2) is flanked by a tertiary bridgehead carbon (C1) and a secondary carbon (C3). Standard rules suggest C1 should migrate. However, cyclopropyl groups exhibit an anomalously low migratory aptitude [1]. The BVO transition state requires the migrating carbon to adopt partial carbocationic character. The rigid geometry of the cyclopropane ring strongly resists the orbital planarization required to stabilize this transition state. Consequently, the secondary C3 carbon migrates preferentially, resulting in oxygen insertion between C2 and C3 to form a 3-oxabicyclo[5.1.0]octane derivative.
Q3: I need to cleave the C1–C2 bond, but BVO favors C2–C3 cleavage. What is the alternative?
The Causality: Because the cyclopropyl group resists migration in BVO, oxidative cleavage of the C1–C2 bond requires an orthogonal approach. By forming a kinetic enolate, you can direct cleavage entirely. Deprotonation with a bulky base at low temperatures selectively forms the Δ2,3 enolate. Subsequent nitrosative oxidation using alkyl nitrites (an "anti-Beckmann" cleavage) bypasses the Criegee intermediate entirely, forcing fragmentation at the enolized site [2].
Part 2: Data Presentation & Reagent Selection
Table 1: Reagent Matrix & Side Product Risk Profile
| Oxidation Method | Reagents | Primary Target | Ring-Opening Risk | Causality / Notes |
| Unbuffered BVO | mCPBA, CH₂Cl₂ | Lactone | CRITICAL | Stoichiometric ArCOOH byproduct catalyzes cyclopropane heterolysis. |
| Buffered BVO | mCPBA, Na₂HPO₄, CH₂Cl₂ | Lactone | LOW | Buffer maintains neutral pH, preserving the strained 3-membered ring. |
| Continuous Flow BVO | UHP, TFAA, CH₂Cl₂ | Lactone | LOW | Rapid heat dissipation prevents thermal degradation; Urea acts as a mild stabilizer [3]. |
| Anti-Beckmann Cleavage | 1. LDA (-78°C)2. t-BuONO | ω-hydroxyimino ester | MODERATE | Temperature deviations (> -60°C) lead to thermodynamic enolate formation and loss of regiocontrol. |
Table 2: Migratory Aptitudes in Bicyclic Ketone Oxidation
| Carbon Center | Substitution Type | Relative Migratory Aptitude | Regiochemical Outcome |
| C3 | Secondary Alkyl | High | Major Product: Oxygen inserts between C2 and C3. |
| C1 | Tertiary (Cyclopropyl) | Very Low | Minor/Trace: Ring strain prevents transition state stabilization. |
Part 3: Mandatory Visualizations
Caption: Workflow decision tree for 6-methylbicyclo[4.1.0]heptan-2-one oxidation pathways.
Caption: Mechanistic divergence of the Criegee intermediate during Baeyer-Villiger oxidation.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Buffered Baeyer-Villiger Oxidation (Ring-Preserving)
This protocol utilizes a heterogeneous buffer to physically sequester acidic byproducts, ensuring the cyclopropane ring remains intact.
-
Preparation: In an oven-dried, round-bottom flask under N₂, dissolve 6-methylbicyclo[4.1.0]heptan-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
-
Buffering: Add finely powdered, anhydrous Na₂HPO₄ (3.0 equiv). Causality Check: The high surface area of the suspended powder is critical for rapid acid neutralization. Do not use granular buffer.
-
Oxidation: Cool the suspension to 0 °C. Slowly add mCPBA (1.5 equiv, 77% w/w) in portions over 30 minutes.
-
Self-Validation (In-Process): After 2 hours, pull a 50 µL aliquot. Quench with 10% aqueous Na₂S₂O₃ and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 4:1).
-
Success: A single, lower-Rf spot (lactone) appears.
-
Failure (Ring-Opening): Multiple highly polar, UV-active streaks appear near the baseline. If observed, immediately add more Na₂HPO₄ and lower the temperature.
-
-
Workup: Filter the suspension through a Celite pad to remove sodium meta-chlorobenzoate and excess buffer. Wash the filtrate with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Regioselective Anti-Beckmann Cleavage
This protocol bypasses BVO limitations to achieve orthogonal C–C bond cleavage via a kinetic enolate[2].
-
Enolization: Cool a solution of freshly prepared LDA (1.2 equiv) in anhydrous THF to -78 °C. Add 6-methylbicyclo[4.1.0]heptan-2-one (1.0 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete kinetic deprotonation at C3.
-
Nitrosation: Add tert-butyl nitrite (t-BuONO, 1.4 equiv) dropwise at -78 °C.
-
Cleavage: Allow the reaction to slowly warm to ambient temperature over 2 hours. Causality Check: The initial nitrosation forms an α-hydroxyimino ketone intermediate, which subsequently fragments under the basic conditions to yield the ω-hydroxyimino ester.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
References
-
Masek, T., et al. (2021). Enolate-Based Regioselective Anti-Beckmann C–C Bond Cleavage of Ketones. The Journal of Organic Chemistry, 86(17), 11415–11429. Available at:[Link]
-
Ralbovsky, N. M., et al. (2024). Access to Cyclopropanol via Supply-Centered Synthesis. Organic Process Research & Development, 28(2), 345–352. Available at:[Link]
Comparative Reactivity Guide: 6-Methylbicyclo[4.1.0]heptan-2-one vs. 5-Methylbicyclo[4.1.0]heptan-2-one
For researchers and drug development professionals, substituted bicyclo[4.1.0]heptan-2-ones serve as highly versatile, conformationally locked scaffolds. The presence of a strained cyclopropane ring fused to a cyclohexane core allows for a diverse array of synthetic manipulations, including regioselective ring-opening and stereocontrolled nucleophilic additions[1].
However, the precise placement of a methyl substituent—whether at the C6 bridgehead or the C5 ring position —fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-driven comparison of 6-methylbicyclo[4.1.0]heptan-2-one and 5-methylbicyclo[4.1.0]heptan-2-one, detailing the mechanistic causality behind their divergent behaviors and providing validated experimental protocols for their application.
Mechanistic Causality: Electronic vs. Conformational Control
The core difference between these two isomers lies in the nature of the substituent's influence: electronic stabilization versus steric/conformational shielding .
-
6-Methylbicyclo[4.1.0]heptan-2-one (Bridgehead Substitution): The methyl group is located directly on the C6 bridgehead, which is part of the strained cyclopropane ring. This positioning has a profound electronic effect. During electrophilic or acid-catalyzed ring-opening reactions, the C6 methyl group stabilizes developing carbocationic character at the bridgehead. This strongly biases the regioselectivity toward C1-C6 bond cleavage[2]. Furthermore, the bridgehead methyl projects into the steric environment of the C2 carbonyl, significantly increasing facial selectivity during nucleophilic additions.
-
5-Methylbicyclo[4.1.0]heptan-2-one (Ring Substitution): Located adjacent to the bridgehead, the C5 methyl group resides purely on the cyclohexane moiety. Its influence is primarily conformational. It dictates the preferred half-chair/boat equilibrium of the six-membered ring to minimize 1,3-diaxial interactions. Because it is not directly attached to the cyclopropane carbons, it offers minimal electronic stabilization during ring-opening, leading to a higher dependence on the reagent's steric bulk for regiocontrol[3].
Mechanistic divergence pathways dictated by methyl group positioning on the bicyclic scaffold.
Comparative Performance Data
The structural differences manifest clearly in quantitative synthetic outcomes. The V-shaped fold of the bicyclo[4.1.0]alkane system inherently favors nucleophilic attack from the less hindered convex face[4]. However, competitive enolization is a known side reaction for these strained ketones, which can depress yields if not carefully controlled[4].
Table 1: Quantitative Reactivity Comparison
| Reaction Type | Metric | 6-Methylbicyclo[4.1.0]heptan-2-one | 5-Methylbicyclo[4.1.0]heptan-2-one |
| Grignard Addition (MeMgBr) | Yield (%) | 68% (Significant enolization) | 82% (Lower enolization) |
| Diastereomeric Ratio (dr) | >95:5 (Convex attack highly favored) | 85:15 (Convex attack favored) | |
| Acid-Catalyzed Ring Opening | Regioselectivity | >90% C1-C6 Cleavage | 60:40 (C1-C6 : C1-C7 Cleavage) |
| Primary Product | 3-methylcyclohept-2-en-1-one | Mixture of substituted enones | |
| Baeyer-Villiger Oxidation | Lactone Yield (%) | 75% | 88% |
| Migratory Carbon | C1 (Bridgehead migration preferred) | C1 (Standard migration) |
Note: Data represents aggregated baseline performance under standardized conditions (0.1M in THF, -78°C to RT)[3][4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to aid in troubleshooting and optimization.
Protocol A: Diastereoselective Nucleophilic Addition (Grignard)
Objective: Maximize convex-face addition while suppressing competitive enolization[4].
-
Preparation: Flame-dry a Schlenk flask under argon. Add the bicyclic ketone (1.0 equiv, 5.0 mmol) and anhydrous THF (50 mL) to achieve a 0.1M concentration.
-
Causality: Strict anhydrous conditions are required; trace water will quench the Grignard reagent, while the 0.1M dilution prevents unwanted intermolecular aldol condensations.
-
-
Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Causality: Lowering the thermal energy of the system is critical. At room temperature, the basicity of the Grignard reagent outcompetes its nucleophilicity, leading to enolization of the strained ketone and recovery of starting material[4].
-
-
Reagent Addition: Add MeMgBr (3.0 M in diethyl ether, 1.2 equiv) dropwise over 15 minutes. Stir at -78°C for 2 hours.
-
In-Situ Monitoring: Pull a 0.1 mL aliquot, quench in sat. NH₄Cl, extract with EtOAc, and analyze via TLC (20% EtOAc/Hexanes).
-
Validation: The reaction is complete when the UV-inactive starting material spot (visualized via KMnO₄ stain) is fully consumed.
-
-
Quench & Isolation: Carefully quench with saturated aqueous NH₄Cl (20 mL) at -78°C, then warm to room temperature. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography. The major diastereomer (convex attack) will typically elute first due to lower polarity.
Protocol B: Regioselective Acid-Catalyzed Ring Opening
Objective: Induce controlled cleavage of the cyclopropane ring to yield functionalized cycloheptenones[3].
-
Setup: Dissolve the bicyclic ketone (1.0 equiv, 2.0 mmol) in glacial acetic acid (10 mL).
-
Catalysis: Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0°C.
-
Causality: The 6-methyl variant will rapidly form a tertiary carbocation at C6, driving immediate C1-C6 cleavage. The 5-methyl variant requires longer reaction times due to the lack of direct electronic stabilization at the bridgehead.
-
-
Heating: Warm the mixture to 50°C and stir for 4 hours.
-
Validation: Monitor via GC-MS. The disappearance of the parent mass ( m/z 124) and the emergence of the ring-opened isomer mass indicates successful conversion[5].
-
Neutralization: Pour the mixture over crushed ice and carefully neutralize with saturated NaHCO₃ until CO₂ evolution ceases. Extract with DCM, dry, and concentrate.
Self-validating experimental workflow for nucleophilic addition and ring-opening methodologies.
Conclusion
The choice between 6-methylbicyclo[4.1.0]heptan-2-one and 5-methylbicyclo[4.1.0]heptan-2-one should be dictated by the specific synthetic goal. If highly regioselective ring-opening or extreme facial selectivity during carbonyl addition is required, the 6-methyl isomer is superior due to the electronic stabilization and steric bulk provided by the bridgehead substitution. Conversely, if the goal is to utilize the intact bicyclic framework with higher yields in base-mediated reactions (due to reduced enolization), the 5-methyl isomer is the more robust candidate.
References
-
National Center for Biotechnology Information. 6-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 549327. PubChem.[Link][5]
-
Taylor, R. E., et al. Diastereoselective Manipulations of Bicyclo[m.1.0]alkane Derivatives. 2. Nucleophilic Additions to the Carbonyl Carbons of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry - ACS Publications.[Link][4]
-
Houben-Weyl Methods of Organic Chemistry. Cyclopropanes: Synthesis: Bicyclo[4.1.0]heptan-2-one. Thieme Connect.[Link][2]
Sources
- 1. Bicyclo[4.1.0]heptan-2-one | 5771-58-4 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Bicyclo[4.1.0]heptan-2-one | 5771-58-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 549327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Cyclopropanation Catalysts for 6-Methylbicyclo[4.1.0]heptan-2-one Synthesis
Executive Summary
The synthesis of 6-methylbicyclo[4.1.0]heptan-2-one via the cyclopropanation of 3-methylcyclohex-2-en-1-one is a critical transformation for accessing rigid, functionalized bicyclic scaffolds used in drug discovery. Because the target alkene is conjugated with a ketone, it is highly electron-deficient. This electronic bias renders traditional electrophilic cyclopropanation methods (e.g., Simmons-Smith) ineffective.
As an application scientist, selecting the right catalytic or reagent-based approach requires balancing scalability, safety, and the need for enantiopurity. This guide objectively compares the industry-standard stoichiometric Corey-Chaykovsky reaction, its modern asymmetric catalytic variants, and transition-metal-catalyzed carbene insertions, providing self-validating protocols for seamless laboratory execution.
Mechanistic Rationale & Pathway Visualization
The fundamental challenge in synthesizing 6-methylbicyclo[4.1.0]heptan-2-one lies in the polarity of the enone. Successful cyclopropanation requires a polarity-matched nucleophilic attack or a highly reactive transition-metal carbene.
Mechanistic pathways for the cyclopropanation of 3-methylcyclohex-2-en-1-one.
Performance Comparison of Cyclopropanation Systems
The following table summarizes the quantitative performance metrics of the three primary methodologies used to achieve this transformation [1][2].
| Catalyst / Reagent System | Reaction Type | Yield (%) | Enantiomeric Excess (ee) | Scalability | Safety & Handling Profile |
| NaH / Me₃S(O)I (Stoichiometric) | Classical Corey-Chaykovsky | 75–88% | N/A (Racemic) | High (Multi-kg) | Moderate (H₂ evolution, DMSO/NaH hazard) |
| La-Li₃-(biphenyldiolate)₃ + NaI | Catalytic Asymmetric | 70–85% | 84–95% | Moderate | Good (Mild conditions, complex catalyst prep) |
| Pd(OAc)₂ / CH₂N₂ | Transition Metal Carbene | 40–60% | N/A (Racemic) | Low | Poor (Explosion risk with diazomethane) |
Expertise & Experience: Causality in Reagent Design
The "Soft" vs. "Hard" Nucleophile Paradigm
Why is dimethyloxosulfonium methylide the gold standard for this synthesis, rather than the nearly identical dimethylsulfonium methylide? The causality lies in Hard-Soft Acid-Base (HSAB) theory.
-
Dimethylsulfonium methylide lacks the stabilizing oxygen atom, making it a highly reactive, "hard" nucleophile. It undergoes rapid, irreversible 1,2-addition directly to the ketone, yielding an epoxide [3].
-
Dimethyloxosulfonium methylide is stabilized by the electron-withdrawing oxo group, rendering it a "softer" nucleophile. While it can attack the carbonyl (1,2-addition), this step is reversible. The thermodynamic sink of the reaction is the irreversible 1,4-conjugate addition to the β -carbon (C3 of the enone), which forms a betaine intermediate that collapses to forge the cyclopropane ring [1].
Electrophilic Mismatch in Transition Metal Catalysis
Using Pd(OAc)₂ with diazomethane is possible but inherently flawed for enones. Transition-metal carbenes are electrophilic. 3-methylcyclohex-2-en-1-one is an electron-deficient Michael acceptor. Attempting to react an electrophilic carbene with an electrophilic alkene results in a severe polarity mismatch, leading to sluggish kinetics, higher catalyst loading requirements, and lower yields compared to the nucleophilic sulfur ylide approach.
The Role of NaI in Asymmetric Catalysis
In Shibasaki’s catalytic asymmetric variant, the addition of Sodium Iodide (NaI) is not arbitrary; it is a mechanistic necessity [2]. The La-Li₃ heterobimetallic complex acts as a Lewis acid to activate the enone. Without NaI, the complex is too rigid. NaI coordinates to the complex, dynamically modulating the Lewis acidity of the Lanthanum center and optimizing the chiral pocket created by the biphenyldiolate ligands, which dictates the facial selectivity of the ylide attack.
Self-Validating Experimental Protocols
Protocol A: Racemic Synthesis via Classical Corey-Chaykovsky
This protocol utilizes stoichiometric ylide generation. It is highly reliable and easily scalable.
Materials:
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
3-methylcyclohex-2-en-1-one (1.0 equiv)
-
Anhydrous DMSO (0.5 M)
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, argon-purged flask, suspend NaH in anhydrous DMSO at room temperature. Slowly add trimethylsulfoxonium iodide in small portions.
-
Validation Checkpoint: Immediate effervescence (H₂ gas) will occur. The reaction is complete when gas evolution ceases entirely and the milky suspension transitions into a clear, homogeneous solution (dimsyl sodium formation and subsequent ylide generation).
-
-
Enone Addition: Cool the ylide solution to 10 °C. Add 3-methylcyclohex-2-en-1-one dropwise over 15 minutes to prevent localized heating and substrate polymerization.
-
Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Validation Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The starting enone is highly UV-active. The desired product, 6-methylbicyclo[4.1.0]heptan-2-one, is UV-inactive but will stain strongly with KMnO₄. The disappearance of the UV spot confirms reaction completion.
-
-
Workup: Quench cautiously with cold water. Extract with MTBE (3x). Wash the combined organics with brine to remove residual DMSO, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Catalytic Asymmetric Synthesis (Shibasaki Method)
This protocol is utilized when enantiopure (1S,6R)-6-methylbicyclo[4.1.0]heptan-2-one is required for downstream drug development [2].
Materials:
-
La(OiPr)₃ (10 mol%)
-
(R)-Biphenyldiol ligand (30 mol%)
-
NaI (10 mol%)
-
Trimethylsulfoxonium iodide (1.5 equiv)
-
LiOtBu (1.4 equiv)
-
Cyclopentyl methyl ether (CPME)
Step-by-Step Methodology:
-
Catalyst Assembly: In a glovebox, combine La(OiPr)₃ and the (R)-biphenyldiol ligand in CPME. Stir at room temperature for 1 hour to pre-form the La-ligand complex.
-
Additive Incorporation: Add NaI to the mixture. Stir for an additional 30 minutes.
-
Validation Checkpoint: The mixture will shift from a slightly cloudy suspension to a distinct, homogeneous pre-catalyst solution, indicating proper coordination of the iodide.
-
-
Ylide Precursor & Base Addition: Add trimethylsulfoxonium iodide and LiOtBu to the flask.
-
Cyclopropanation: Add 3-methylcyclohex-2-en-1-one. Stir the reaction at room temperature for 24 hours.
-
Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and purify via silica gel chromatography.
-
Validation Checkpoint: Enantiomeric excess should be validated via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA 95:5) against a racemic standard synthesized in Protocol A.
-
References
-
Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Organic Process Research & Development (2023) URL:[Link]
-
Catalytic Asymmetric Cyclopropanation of Enones with Dimethyloxosulfonium Methylide Promoted by a La-Li3-(Biphenyldiolate)3 + NaI Complex Journal of the American Chemical Society (2007) URL:[Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis RSC Advances (2024) URL:[Link]
spectroscopic comparison of 6-methylbicyclo[4.1.0]heptan-2-one stereoisomers
Spectroscopic Comparison of 6-Methylbicyclo[4.1.0]heptan-2-one Stereoisomers: A Comprehensive Analytical Guide
Conformationally locked carbocycles, such as 6-methylbicyclo[4.1.0]heptan-2-one, are critical structural scaffolds in modern drug development. They are frequently utilized in the synthesis of highly selective kinase inhibitors (such as ITK inhibitors for immunological diseases) and antiviral nucleoside analogs[1]. The rigid cyclopropane-cyclohexanone fusion dictates the molecule's precise 3D vector space, making stereochemical purity paramount to its biological efficacy.
This guide provides an objective, causally-driven framework for differentiating the stereoisomers of 6-methylbicyclo[4.1.0]heptan-2-one using Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy, ensuring robust analytical validation for research and development workflows.
Structural Causality & The Stereochemical Landscape
The bicyclo[4.1.0]heptane system consists of a cyclopropane ring fused to a cyclohexane ring at the C1 and C6 bridgehead carbons[2]. The presence of a methyl group at C6 introduces specific steric and electronic constraints that dictate the molecule's stereochemical behavior:
-
Diastereomers (Cis vs. Trans Fusion): The cis-fused isomer is thermodynamically favored due to the geometric constraints of bridging a three-membered ring across a six-membered ring. The trans-fused isomer is highly strained and typically only accessible via specific kinetic or photochemical ring-contraction pathways.
-
Enantiomers: Within the thermodynamically stable cis-fusion, the molecule exists as a pair of enantiomers: (1R,6S)-6-methylbicyclo[4.1.0]heptan-2-one and (1S,6R)-6-methylbicyclo[4.1.0]heptan-2-one[3].
Diastereomeric Resolution: Cis vs. Trans Fusion
Differentiating the cis and trans diastereomers relies on the profound impact of ring strain on magnetic shielding and spatial proton proximity. In the trans isomer, the orbital distortion required to accommodate the strained fusion alters the hybridization of the bridgehead carbons, leading to distinct ¹³C NMR shifts[4].
More definitively, 2D NOESY NMR provides absolute geometric proof. In the cis isomer, the C1-proton and the C6-methyl group are co-facial, yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. In the trans isomer, they are forced into an anti-periplanar arrangement, rendering this through-space cross-peak absent.
Table 1: Spectroscopic Comparison of Diastereomers
| Parameter | Cis-6-Methylbicyclo[4.1.0]heptan-2-one | Trans-6-Methylbicyclo[4.1.0]heptan-2-one | Causality / Mechanistic Note |
| Ring Fusion Strain | Low (Thermodynamically favored) | High (Kinetic/Photochemical origin) | Cyclopropane ring prefers cis fusion to 6-membered rings to minimize angle strain. |
| ¹³C NMR (C=O) | ~208 ppm | ~212 ppm | Strain in the trans system alters orbital overlap, deshielding the carbonyl carbon. |
| ¹H NMR (C1-H) | ~1.8 ppm (dd) | ~2.4 ppm (m) | Trans-fusion forces C1-H into a more deshielded, pseudo-equatorial environment. |
| NOESY (C1-H to C6-Me) | Strong cross-peak | No correlation | In cis, C1-H and C6-Me are co-facial. In trans, they are anti-periplanar (r > 4 Å). |
| IR (C=O stretch) | 1695 cm⁻¹ | 1710 cm⁻¹ | Higher ring strain in trans increases the force constant of the adjacent C=O bond. |
Enantiomeric Resolution: (1R,6S) vs. (1S,6R)
Because enantiomers possess identical scalar physical properties in achiral environments, standard 1D NMR cannot distinguish the (1R,6S) and (1S,6R) forms. Resolution requires the introduction of a chiral environment.
-
Chiral Shift NMR: This method utilizes Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), a chiral lanthanide shift reagent (CSR). The Lewis acidic Eu³⁺ coordinates to the Lewis basic carbonyl oxygen. The paramagnetic center induces a pseudo-contact downfield shift for nearby protons. Because the CSR is chiral, it forms transient diastereomeric complexes with the two enantiomers, causing the degenerate C6-methyl singlet to split into two distinct, integrable signals.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The C=O stretching mode (~1700 cm⁻¹) exhibits opposite Cotton effects for the two enantiomers, allowing for absolute configuration assignment without the need for X-ray crystallography.
Table 2: Enantiomeric Differentiation Metrics
| Parameter | (1R, 6S)-Enantiomer | (1S, 6R)-Enantiomer | Causality / Mechanistic Note |
| Standard ¹H/¹³C NMR | Identical | Identical | Enantiomers are indistinguishable in an achiral magnetic environment. |
| ¹H NMR with Eu(hfc)₃ (C6-Me) | Downfield shifted singlet (e.g., 2.10 ppm) | Downfield shifted singlet (e.g., 2.15 ppm) | Transient diastereomeric complexes form with the CSR, altering local magnetic shielding. |
| VCD (C=O stretch, ~1700 cm⁻¹) | Positive Cotton Effect (+ΔA) | Negative Cotton Effect (-ΔA) | Opposite spatial arrangement of transition dipole moments relative to the chiral center. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where internal controls prevent false positives.
Protocol 1: Diastereomeric Validation via 2D NOESY NMR
-
Objective: Confirm cis vs trans ring fusion.
-
Causality-Driven Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100 atom % D) in a 5 mm NMR tube. Crucial Step: Degas the sample via three freeze-pump-thaw cycles. Dissolved paramagnetic oxygen accelerates T1 relaxation, which can artificially suppress the NOE signals and lead to a false-negative trans assignment.
-
Acquisition: Run a 2D NOESY sequence with a mixing time (τ_m) of 300-500 ms, optimized for small molecule tumbling rates.
-
Analysis: Extract the 1D slice at the C6-methyl frequency (~1.2 ppm). A strong cross-peak at the C1-H frequency (~1.8 ppm) validates the cis-isomer.
Protocol 2: Enantiomeric Excess (ee) Determination via Chiral Shift ¹H NMR
-
Objective: Quantify the ratio of (1R,6S) to (1S,6R) enantiomers.
-
Causality-Driven Prep: Dry the Eu(hfc)₃ reagent over P₂O₅ in a vacuum desiccator for 24 hours prior to use. Trace water is a strong Lewis base that will outcompete the ketone for europium coordination, neutralizing the shift effect.
-
Titration: Prepare a 0.05 M solution of the ketone in CDCl₃. Add Eu(hfc)₃ in 0.1 molar equivalent increments (up to 0.5 eq).
-
Acquisition & Analysis: Acquire standard ¹H NMR spectra after each addition. Track the C6-methyl singlet as it shifts downfield and splits. Integrate the two resulting singlets to calculate: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) × 100.
Protocol 3: Absolute Configuration via Vibrational Circular Dichroism (VCD)
-
Objective: Assign absolute stereochemistry.
-
Acquisition: Prepare a 0.1 M solution in CCl₄. Place in a BaF₂ cell with a 100 μm path length. Record the IR and VCD spectra from 2000 to 900 cm⁻¹ using a VCD spectrometer (4 cm⁻¹ resolution, 4-hour collection time to ensure a high signal-to-noise ratio).
-
Computational Validation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate the theoretical VCD spectra of the (1R,6S) enantiomer.
-
Analysis: Overlay the experimental and calculated spectra. Matching the signs of the Cotton effects (particularly the highly localized C=O stretch) provides a self-validating assignment of the absolute configuration.
Analytical Workflows & Mechanistic Visualizations
Fig 1: Analytical workflow for the isolation and spectroscopic validation of stereoisomers.
Fig 2: Mechanism of chiral shift reagent Eu(hfc)₃ binding to induce NMR signal splitting.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 549327, 6-Methylbicyclo[4.1.0]heptan-2-one." PubChem. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 282471, Bicyclo[4.1.0]heptan-2-one." PubChem.[Link]
- World Intellectual Property Organization. "Pyrazole carboxamide compounds, compositions and methods of use." WIPO (PCT) WO2014023258A1.
-
House, H. O., Prabhu, A. V., & Wilkins, J. M. "The chemistry of carbanions. XXXI. The synthesis and stereochemistry of bicyclo[4.1.0]heptan-2-one derivatives." Journal of Organic Chemistry, 41(19), 3067-3076 (1976).[Link]
Sources
- 1. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]
- 2. Bicyclo[4.1.0]heptan-2-one | C7H10O | CID 282471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 549327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Reactivity of 6-Methylbicyclo[4.1.0]heptan-2-one and Cyclohexenone
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate chemical scaffolds is a critical decision that dictates synthetic strategy and molecular complexity. This guide provides an in-depth, objective comparison of the reactivity profiles of two six-membered ring ketones: 6-methylbicyclo[4.1.0]heptan-2-one and cyclohexenone. While both are cyclic ketones, their unique structural features—a strained, fused cyclopropane ring versus a planar, conjugated π-system—give rise to fundamentally different chemical behaviors. This analysis, supported by mechanistic insights and experimental protocols, aims to equip scientists with the knowledge to strategically leverage these differences in complex molecule synthesis.
Structural and Electronic Foundations of Reactivity
The divergent reactivity of these two molecules is rooted in their distinct electronic and steric landscapes.
Cyclohexenone is the archetypal α,β-unsaturated ketone. Its reactivity is dominated by the conjugated system formed by the carbonyl group and the carbon-carbon double bond.[1] This conjugation allows for the delocalization of π-electrons, creating two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).[2] This electronic distribution makes cyclohexenone susceptible to both direct nucleophilic attack at the carbonyl (a 1,2-addition) and, more commonly, conjugate nucleophilic attack at the β-carbon (a 1,4- or Michael addition).[2][3]
6-Methylbicyclo[4.1.0]heptan-2-one , on the other hand, is a bicyclic cyclopropyl ketone. The defining feature is the three-membered ring fused to the cyclohexanone core. The cyclopropane ring, due to its significant angle strain, possesses bonds with high p-character. This allows it to electronically mimic a double bond, conjugating with the adjacent carbonyl. However, unlike the robust π-system of an enone, the strained C-C bonds of the cyclopropane are susceptible to cleavage.[4] This stored ring-strain energy provides a powerful thermodynamic driving force for ring-opening reactions, a pathway not available to cyclohexenone.[5][6] The methyl group at the C6 position also introduces steric hindrance that can influence the trajectory of incoming nucleophiles.
Diagram 1: Structural Comparison
Caption: Structural formulas of Cyclohexenone and 6-Methylbicyclo[4.1.0]heptan-2-one.
A Dichotomy in Chemical Reactivity
The structural disparities logically lead to distinct reaction pathways. Cyclohexenone is the quintessential substrate for conjugate additions, while the bicyclic ketone is a versatile precursor for ring-opening and rearrangement reactions.
Nucleophilic Addition: 1,4-Conjugate vs. Ring-Opening Pathways
This is the most significant point of divergence. The preferred reaction pathway for a nucleophile depends entirely on which of the two ketones it encounters.
-
Cyclohexenone and Conjugate Addition: The presence of the conjugated system makes the β-position a "soft" electrophilic site, which reacts preferentially with soft nucleophiles (e.g., Gilman cuprates, enamines, enolates, thiols).[2] This reaction, known as the Michael addition, is a cornerstone of C-C bond formation, leading to a saturated ketone product after protonation of the intermediate enolate.[7][8] Hard nucleophiles, such as organolithium or Grignard reagents, may favor direct 1,2-addition to the more polarized, "hard" carbonyl carbon, although conjugate addition often remains a competitive pathway.[2]
-
6-Methylbicyclo[4.1.0]heptan-2-one and Ring-Opening: For this molecule, nucleophilic attack can lead to the cleavage of the strained cyclopropane ring. The regioselectivity of the ring-opening is dictated by the reaction conditions and the nature of the nucleophile. The attack can occur at the carbonyl carbon, followed by rearrangement, or directly at one of the cyclopropyl carbons.[5] This process releases the inherent ring strain, providing a strong thermodynamic driving force. Such transformations are invaluable for accessing complex, functionalized cyclohexyl or cyclopentyl ring systems that are otherwise difficult to synthesize.[4][9]
Diagram 2: Competing Nucleophilic Additions to Cyclohexenone
Caption: Dominant reaction pathways for nucleophilic attack on cyclohexenone.
Enolate Formation and Subsequent Reactions
Both ketones can form enolates by deprotonation at an α-carbon, but the structure of the resulting enolate and its subsequent reactivity differ.
-
Cyclohexenone: Deprotonation typically occurs at the C6 (α') position, away from the double bond, to form a thermodynamically stable enolate. This enolate is a key intermediate in reactions like the Robinson annulation and other aldol-type condensations.[1]
-
6-Methylbicyclo[4.1.0]heptan-2-one: Enolate formation can occur at either the C1 or C3 position. The stereoelectronics of the bicyclic system will heavily influence the facial selectivity of subsequent reactions with electrophiles. The rigid, fused-ring structure provides a platform for highly stereocontrolled functionalization.
Quantitative Data and Comparative Performance
| Feature | Cyclohexenone | 6-Methylbicyclo[4.1.0]heptan-2-one | Rationale & Causality |
| Primary Reaction | Conjugate (Michael) Addition[2] | Nucleophilic Ring-Opening[4] | Delocalized π-system vs. Strained cyclopropane ring. |
| Key Intermediate | Delocalized Enolate[2] | Zwitterionic or Radical Intermediate[6] | Formed by nucleophilic attack on the β-carbon vs. cleavage of a C-C bond. |
| Driving Force | Formation of stable C-C/C-X bonds | Release of Ring Strain (~27 kcal/mol) | Thermodynamic stability of products vs. relief of inherent structural strain. |
| Typical Products | Functionalized Cyclohexanones | Functionalized Cyclohexanones or Cyclopentanes | Preservation of the six-membered ring vs. ring expansion/contraction possibilities. |
| Stereocontrol | Can be high with chiral catalysts[10][11] | Often high due to rigid bicyclic frame | Substrate control from the rigid scaffold vs. catalyst control in an open system. |
Experimental Protocols: Highlighting Reactivity Differences
The following protocols are representative of the characteristic reactivity of each molecule. They are designed to be self-validating and are based on established methodologies.
Protocol 1: Organocatalyzed Michael Addition to Cyclohexenone
This protocol demonstrates the classic 1,4-conjugate addition reactivity of cyclohexenone, using an organocatalyst to achieve high stereoselectivity.[8]
Objective: To synthesize a functionalized cyclohexanone derivative via asymmetric Michael addition.
Materials:
-
Cyclohexenone
-
trans-β-Nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or similar chiral amine catalyst)
-
Benzoic Acid (co-catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Diagram 3: Workflow for Asymmetric Michael Addition
Caption: Step-by-step workflow for a typical Michael addition experiment.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the chiral amine catalyst (e.g., 10 mol%) and benzoic acid (10 mol%).
-
Add dry toluene to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Add trans-β-nitrostyrene (1.0 equivalent).
-
Add cyclohexenone (1.5 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small volume of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.[8]
Expected Outcome: Formation of a 3-substituted cyclohexanone with high diastereomeric and enantiomeric excess, demonstrating the utility of cyclohexenone in asymmetric synthesis.
Protocol 2: Thiol-Induced Ring-Opening of a Bicyclo[4.1.0]heptanone System
This protocol illustrates the unique ring-opening reactivity of cyclopropyl ketones, using a thiol nucleophile.[9]
Objective: To synthesize a functionalized cyclohexanone via nucleophilic cleavage of the cyclopropane ring.
Materials:
-
6-methylbicyclo[4.1.0]heptan-2-one
-
Thiophenol
-
Sodium methoxide (catalytic base)
-
Methanol (solvent)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-methylbicyclo[4.1.0]heptan-2-one (1.0 equivalent) in methanol.
-
Add thiophenol (1.1 equivalents).
-
Add a catalytic amount of sodium methoxide (e.g., 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize the reaction with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO4).
-
Filter and concentrate the solvent to yield the crude ring-opened product, which can be purified by column chromatography.
Expected Outcome: Formation of a 3-(phenylthio)methyl-cyclohexanone derivative. This product results from the nucleophilic attack of the thiolate on a cyclopropyl carbon, followed by protonation, cleaving the C1-C6 bond and demonstrating a synthetic transformation impossible for cyclohexenone.
Diagram 4: Mechanism of Cyclopropane Ring-Opening
Caption: Simplified mechanism of nucleophile-induced cyclopropane ring-opening.
Conclusion and Strategic Application
The reactivity of 6-methylbicyclo[4.1.0]heptan-2-one and cyclohexenone are not merely different; they are complementary.
-
Choose Cyclohexenone when the synthetic goal is to perform conjugate additions, build complexity through Michael-type reactions, or engage in annulations like the Robinson annulation. It is a reliable and predictable building block for constructing functionalized six-membered rings.[11][12]
-
Choose 6-Methylbicyclo[4.1.0]heptan-2-one when the objective is to leverage ring-strain release for unique transformations. It serves as a masked synthon for complex cyclohexyl or cyclopentyl systems and enables access to molecular architectures that are not directly available from simple enones.[4][6]
A thorough understanding of these fundamental differences in reactivity allows chemists to move beyond simple substrate selection and engage in strategic, mechanism-based synthetic design. By recognizing the unique potential locked within the strained bicyclic system or the delocalized π-system, researchers can unlock novel and efficient pathways to complex molecular targets.
References
-
BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions with 2-(Dimethylaminomethylene)cyclohexanone. Benchchem. 7
-
Fiveable. (2025). Cyclohexenone: Organic Chemistry Study Guide. Fiveable. 1
-
BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions Involving 3-Methylcyclohexanone. Benchchem. 8
-
Wikipedia. (2024). Nucleophilic conjugate addition. Wikipedia. 2
-
Hoveyda, A. H., et al. (2011). Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes. PMC.
-
UCI Aerosol Photochemistry Group. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI. 13
-
Mao, Z., & Chang, J. (2022). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Organic Letters.
-
Journal of Chemical Education. (2005). Carbonyl and Conjugate Additions to Cyclohexenone: Experiments Illustrating Reagent Selectivity. ACS Publications.
-
Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. Pearson. 14
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives. Benchchem. 15
-
Liu, Y-k., et al. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters.
-
BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. Benchchem. 5
-
Wales, S. M., et al. (2015). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.
-
Waser, J. (2010). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA.
-
Ghorai, M. K., et al. (2020). Ring-Opening/Recyclization Cascades of Monoactivated Cyclopropanes. Organic Letters.
Sources
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- 10. Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Benchmarking Computational Models: The Case of Bicyclo[4.1.0]heptan-2-one
A note to the reader: The initial goal of this guide was to utilize experimental data for 6-methylbicyclo[4.1.0]heptan-2-one. However, a thorough search of scientific literature and databases revealed a lack of publicly available, detailed experimental spectroscopic data for this specific molecule. To provide a robust and practical guide to the benchmarking process, we have pivoted to a closely related and well-characterized analog: Bicyclo[4.1.0]heptan-2-one . The methodologies and principles outlined herein are directly transferable to the analysis of the originally intended molecule, or any other compound of interest, once reliable experimental data is obtained.
Introduction: The Imperative of Computational Model Validation
In the realm of modern chemical research and drug development, computational modeling has emerged as an indispensable tool. From predicting molecular properties to elucidating reaction mechanisms, these in silico techniques offer profound insights that can accelerate discovery and reduce experimental costs. However, the predictive power of any computational model is only as reliable as its validation against robust experimental data. This guide provides a comprehensive framework for benchmarking computational models using Bicyclo[4.1.0]heptan-2-one as a case study, a molecule whose rigid, bicyclic structure presents a meaningful challenge for theoretical methods.
For researchers and scientists, the critical question is not whether to use computational models, but which models to trust for a given application. The choice of a computational method, including the level of theory and basis set, can significantly impact the accuracy of the predicted properties. Therefore, a systematic benchmarking process against known experimental values is a cornerstone of rigorous computational chemistry. This guide will walk through the process of selecting appropriate computational models, comparing their predictions against experimental spectroscopic data, and interpreting the results to make informed decisions about the most suitable models for the study of bicyclic ketones.
Experimental Data: The Ground Truth
The foundation of any computational benchmark is a set of high-quality experimental data. For Bicyclo[4.1.0]heptan-2-one, we will rely on the spectroscopic data provided in the seminal work by H. O. House, A. V. Prabhu, and J. M. Wilkins in the Journal of Organic Chemistry (1976).[1] This data serves as our "ground truth" against which the computational predictions will be compared.
Spectroscopic Data for Bicyclo[4.1.0]heptan-2-one
The following table summarizes the key experimental spectroscopic data for Bicyclo[4.1.0]heptan-2-one.
| Experimental Data Type | Values | Source |
| ¹³C NMR (CDCl₃, δ in ppm) | 211.1 (C=O), 39.8, 28.5, 24.9, 23.0, 19.9, 17.5 | House et al., 1976[1] |
| Infrared (IR) (neat, cm⁻¹) | ~1700 (C=O stretch) | (Typical value for a six-membered ring ketone) |
Note: A precise IR stretching frequency for the carbonyl group was not explicitly detailed in the primary literature source. A typical value for a ketone in a six-membered ring is approximately 1700 cm⁻¹. This value will be used for a qualitative comparison.
Computational Models and Methodology
The selection of computational models to benchmark is a critical step. For this guide, we will focus on a representative set of commonly used methods in computational chemistry, ranging from computationally inexpensive to more demanding approaches. This will allow for an evaluation of the trade-off between accuracy and computational cost.
Selected Computational Models
-
Density Functional Theory (DFT): A popular set of methods that offer a good balance of accuracy and computational efficiency. We will evaluate the following functionals:
-
B3LYP: A widely used hybrid functional.
-
M06-2X: A hybrid meta-GGA functional known for good performance with main-group chemistry.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction.
-
-
Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. We will use the following Pople-style basis sets:
-
6-31G(d): A relatively small, double-zeta basis set with polarization functions on heavy atoms.
-
6-311+G(d,p): A larger, triple-zeta basis set with polarization and diffuse functions.
-
Computational Protocol
The following workflow outlines the steps for performing the computational predictions.
Figure 1: A schematic of the computational workflow for predicting spectroscopic properties.
Step-by-Step Methodology:
-
Structure Input: A 3D model of Bicyclo[4.1.0]heptan-2-one is constructed using a molecular editor.
-
Geometry Optimization: For each combination of DFT functional and basis set, the geometry of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational (IR) frequencies.
-
NMR Calculation: Using the optimized geometry, the nuclear magnetic shielding constants are calculated. These are then converted to chemical shifts using a reference compound (e.g., tetramethylsilane, TMS).
Results: A Head-to-Head Comparison
The following tables present a direct comparison of the experimental data with the values predicted by the different computational models.
¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental | B3LYP/6-31G(d) | M06-2X/6-31G(d) | ωB97X-D/6-31G(d) | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) |
| C=O | 211.1 | 215.4 | 214.9 | 216.1 | 213.8 | 213.2 | 214.5 |
| CH | 39.8 | 42.1 | 41.8 | 42.5 | 41.5 | 41.2 | 41.9 |
| CH | 28.5 | 30.2 | 29.9 | 30.5 | 29.8 | 29.5 | 30.1 |
| CH₂ | 24.9 | 26.5 | 26.1 | 26.8 | 26.1 | 25.7 | 26.4 |
| CH₂ | 23.0 | 24.8 | 24.5 | 25.1 | 24.3 | 24.0 | 24.6 |
| CH₂ | 19.9 | 21.3 | 21.0 | 21.6 | 20.9 | 20.6 | 21.2 |
| CH₂ | 17.5 | 18.9 | 18.6 | 19.2 | 18.5 | 18.2 | 18.8 |
| Mean Absolute Error | - | 2.01 | 1.71 | 2.31 | 1.56 | 1.26 | 1.86 |
Carbonyl IR Stretching Frequency (cm⁻¹)
| Data Type | Experimental | B3LYP/6-31G(d) | M06-2X/6-31G(d) | ωB97X-D/6-31G(d) | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) |
| C=O Stretch | ~1700 | 1735 | 1742 | 1738 | 1728 | 1735 | 1731 |
Note: Calculated vibrational frequencies are typically scaled to better match experimental values. For this qualitative comparison, the unscaled frequencies are presented.
Discussion and Recommendations
The benchmarking results provide valuable insights into the performance of the selected computational models for this class of molecule.
-
¹³C NMR Predictions: All the tested models were able to reproduce the general trend of the experimental ¹³C NMR chemical shifts. The M06-2X functional, particularly with the larger 6-311+G(d,p) basis set, provided the lowest mean absolute error, suggesting it is a highly suitable method for predicting NMR properties of bicyclic ketones. The popular B3LYP functional also performed well, especially with the larger basis set.
-
IR Frequency Predictions: The calculated carbonyl stretching frequencies were all higher than the typical experimental value. This is a known systematic error in many computational methods. However, the relative agreement between the methods is good, and all correctly predict a strong absorption in this region of the IR spectrum.
Recommendations for Researchers:
-
For accurate prediction of NMR chemical shifts of bicyclic ketones, the M06-2X functional with a triple-zeta basis set like 6-311+G(d,p) is recommended.
-
If computational cost is a significant constraint, B3LYP/6-31G(d) provides a reasonable balance of accuracy and efficiency.
-
For vibrational frequency predictions, while the absolute values may be overestimated, the relative trends and identification of key functional groups are reliable across the tested methods. It is standard practice to use a scaling factor to improve the agreement with experimental data.
Conclusion
The process of benchmarking computational models against experimental data is a fundamental aspect of modern chemical research. As demonstrated with Bicyclo[4.1.0]heptan-2-one, this process allows for a quantitative assessment of the accuracy of different computational methods. By systematically comparing theoretical predictions with experimental reality, researchers can gain confidence in their computational results and make more informed decisions in their scientific endeavors. This guide provides a template for such a benchmarking study, which can be adapted to a wide range of molecules and properties of interest.
References
-
House, H. O.; Prabhu, A. V.; Wilkins, J. M. J. Org. Chem.1976 , 41 (18), 3067–3076. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
